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  • Product: 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
  • CAS: 1592725-46-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities and favorable pharmacokinetic properties.[1][2][3][4][5] 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is a novel chemical entity incorporating this key heterocycle. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug development program. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for the systematic physicochemical characterization of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, outlining detailed experimental protocols, the underlying scientific rationale, and data interpretation strategies. It is intended for researchers and scientists in the field of drug discovery and development.

Introduction: The Strategic Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage failures. The foundational physicochemical characteristics of a molecule are the primary determinants of its "drug-likeness." For 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, the presence of a halogenated benzyl group, a pyrazole core, and a hydroxyl moiety suggests a complex interplay of lipophilicity, hydrogen bonding capability, and potential for ionization.

This guide establishes a robust, self-validating workflow for characterizing the essential physicochemical parameters: aqueous solubility, ionization constant (pKa), lipophilicity (LogP), melting point and thermal stability, and chemical stability under stress conditions.

Molecular Structure and Preliminary Assessment
  • IUPAC Name: 1-((2-Chloro-4-fluorophenyl)methyl)-1H-pyrazol-4-ol

  • Molecular Formula: C₁₀H₉ClFN₂O[6]

  • Molecular Weight: 228.65 g/mol

The structure features a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (pyrazole nitrogen), and significant halogenation, which will influence its lipophilicity and metabolic stability. A systematic experimental evaluation is therefore essential.

General Workflow for Physicochemical Characterization

The logical flow of characterization ensures that data from one experiment informs the next. For instance, knowing the pKa is crucial for designing and interpreting solubility and LogP experiments.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Synthesis & Interpretation Synthesis Synthesis & Purification Purity Purity & Structural Confirmation (NMR, LC-MS, HPLC) Synthesis->Purity MeltingPoint Melting Point & Thermal Analysis (DSC) Purity->MeltingPoint pKa pKa Determination Purity->pKa Stability Chemical Stability (Forced Degradation) Purity->Stability Profile Integrated Physicochemical Profile MeltingPoint->Profile Solubility Aqueous Solubility vs. pH pKa->Solubility LogP Lipophilicity (LogP) Determination pKa->LogP Solubility->Profile LogP->Profile Stability->Profile Report Final Report & Recommendations Profile->Report

Caption: General workflow for NCE physicochemical characterization.

Melting Point and Thermal Properties

Scientific Rationale: The melting point (Tm) is a fundamental indicator of a compound's purity and lattice energy. Differential Scanning Calorimetry (DSC) is the gold-standard technique, providing not only the melting point but also information on polymorphism, crystallinity, and decomposition events.[7][8][9][10][11] This information is critical for formulation development and assessing the solid-state stability of the drug substance.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen purge (50 mL/min) from 25°C to a temperature sufficiently above the expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Data Presentation
ParameterObserved Value
Melting Point (Tm) - Onsete.g., 155.4 °C
Heat of Fusion (ΔHfus)e.g., 95.2 J/g
Thermal Decompositione.g., Onset >250 °C

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[12] For ionizable compounds, solubility is highly dependent on pH. Therefore, it must be assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to predict its behavior in the gastrointestinal tract and bloodstream. The shake-flask method, though traditional, remains the most reliable method for determining thermodynamic solubility.[13]

Experimental Protocol: Equilibrium Shake-Flask Method
  • Buffer Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Incubation: Add an excess amount of the solid compound to vials containing each buffer. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot from the supernatant, filter it, and dilute as necessary. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G start Add Excess Solid to pH Buffers agitate Agitate at Constant Temp (24-48h to reach equilibrium) start->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge supernatant Extract Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter quantify Quantify by HPLC-UV filter->quantify result Solubility (mg/mL) at each pH quantify->result

Caption: Workflow for aqueous solubility determination.

Data Presentation
Buffer pHSolubility (µg/mL) at 25°C
1.2 (Simulated Gastric Fluid)e.g., 5 ± 1
4.5 (Acetate Buffer)e.g., 15 ± 2
6.8 (Phosphate Buffer)e.g., 50 ± 5
7.4 (Phosphate Buffered Saline)e.g., 65 ± 6

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[14][15] This is arguably the most critical physicochemical parameter as it influences solubility, permeability, protein binding, and metabolic stability. The hydroxyl group on the pyrazole ring is expected to be weakly acidic. Potentiometric titration and UV-spectrophotometry are robust methods for its determination.

Experimental Protocol: Potentiometric Titration
  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve. Specialized software is used to calculate the pKa from the inflection points.

Data Presentation
ParameterObserved ValueMethod
Acidic pKa (pKa₁)e.g., 8.5 ± 0.1Potentiometric Titration

Insight: A pKa of 8.5 suggests the compound will be predominantly in its neutral, more lipophilic form in the acidic environment of the stomach and upper intestine, but will become increasingly ionized and soluble at the higher pH of the lower intestine and in circulation.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is a key driver of membrane permeability and metabolic clearance. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[16] The shake-flask method is the definitive technique for LogP measurement.[17][18]

Experimental Protocol: Shake-Flask HPLC Method
  • Phase Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer) and vice-versa to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve the compound in one of the phases (e.g., the aqueous buffer). Add an equal volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) and then allow the layers to separate completely.

  • Quantification: Sample both the aqueous and n-octanol layers. Quantify the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

G start Dissolve Compound in Pre-saturated Buffer (pH 7.4) add_octanol Add Equal Volume of Pre-saturated n-Octanol start->add_octanol shake Shake to Equilibrate add_octanol->shake separate Allow Phases to Separate shake->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Octanol Phase separate->sample_org quantify Quantify Both by HPLC-UV sample_aq->quantify sample_org->quantify calculate Calculate LogP = log([Org]/[Aq]) quantify->calculate

Caption: Workflow for LogP determination via shake-flask method.

Data Presentation
ParameterObserved ValueConditions
LogPe.g., 2.8 ± 0.2pH 7.4, 25°C

Insight: A LogP value between 1 and 3 is often considered optimal for oral drug absorption, suggesting a good balance between aqueous solubility and membrane permeability. A value of 2.8 is promising in this regard.

Chemical Stability

Scientific Rationale: A drug candidate must be stable enough to withstand manufacturing, storage, and physiological conditions. A stability-indicating HPLC method is one that can accurately quantify the parent drug in the presence of its degradation products.[19][20][21][22] Developing such a method requires subjecting the drug to forced degradation (stress testing) under various conditions as mandated by ICH guidelines.

Protocol: Development of a Stability-Indicating HPLC Method
  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows good peak shape and retention for the parent compound.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the drug in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate the drug in 0.1 M NaOH at 60°C.

    • Oxidation: Treat the drug with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid drug to dry heat (e.g., 80°C).

    • Photostability: Expose the drug solution to UV/Vis light as per ICH Q1B guidelines.

  • Method Optimization: Analyze samples from each stress condition. If degradation products co-elute with the parent peak, optimize the mobile phase gradient, column, or other chromatographic parameters to achieve full separation.

  • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Presentation
Stress Condition% Assay of Parent CompoundObservations
Control (t=0)100.0-
0.1 M HCl, 60°C, 24he.g., 95.2Minor degradation peak observed at RRT 0.85
0.1 M NaOH, 60°C, 8he.g., 78.5Significant degradation, major peak at RRT 0.70
3% H₂O₂, RT, 24he.g., 99.1Stable
Dry Heat, 80°C, 72he.g., 99.5Stable
Photostability (ICH Q1B)e.g., 98.8Minor degradation

Integrated Physicochemical Profile and Conclusion

The systematic characterization of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol provides a holistic profile essential for its progression as a drug candidate.

Summary Table:

Physicochemical PropertyValue / ResultImplication for Drug Development
Melting Point High, sharp peakIndicates good purity and crystalline nature.
Aqueous Solubility pH-dependent, low in acidMay have limited absorption in the stomach but better absorption in the intestine.
pKa ~8.5 (weakly acidic)Predominantly neutral at physiological pH, favoring membrane permeability.
LogP ~2.8Suggests a good balance of properties for passive diffusion across membranes.
Chemical Stability Stable to oxidation, heat, light; susceptible to base hydrolysisPotential for formulation challenges; requires protection from alkaline conditions.

Conclusion: This guide outlines a comprehensive and scientifically rigorous approach to defining the physicochemical profile of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol. The proposed experimental workflows are designed to generate high-quality, reliable data that directly informs critical decisions in a drug discovery program. The hypothetical data suggests that the compound possesses several favorable "drug-like" properties, such as an optimal LogP and a pKa that favors neutrality at physiological pH. However, its pH-dependent solubility and susceptibility to base-catalyzed degradation are key liabilities that must be addressed through formulation strategies. This systematic profiling is an indispensable step in de-risking the candidate and paving the way for further preclinical development.

References

  • High-Performance Liquid Chromatography (HPLC)
  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (URL: )
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
  • Stability Indicating HPLC Method Development: A Review. (2019). (URL: )
  • Differential scanning calorimetry - CureFFI.org. (2016). (URL: )
  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026). (URL: )
  • Determination of pKa Values by Liquid Chrom
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. (URL: )
  • Differential Scanning Calorimetry (DSC) | METTLER TOLEDO. (URL: )
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies - ijirss. (URL: )
  • Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. (2006). (URL: )
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC. (URL: )
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (2017). (URL: )
  • Development of Methods for the Determin
  • Differential Scanning Calorimetry (DSC)
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). (URL: )
  • Solubility of Organic Compounds. (2023). (URL: )
  • Differential scanning calorimetry - Wikipedia. (URL: )
  • Compound solubility measurements for early drug discovery | Comput
  • Determination of pKa values of basic new drug substances by CE - ElectronicsAndBooks. (URL: )
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. (URL: )
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025). (URL: )
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). (URL: )
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023). (URL: )
  • LogP—Making Sense of the Value - ACD/Labs. (URL: )
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (URL: )
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022). (URL: )
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (2026). (URL: )
  • 1592296-18-8 | 1-(2-chlorobenzyl)-1H-pyrazol-4-ol - AiFChem. (2025). (URL: )

Sources

Exploratory

In Vitro Mechanism of Action of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol: A Potent Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold

Executive Summary While 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CAS: 1592725-46-6) is frequently cataloged as a specialized synthetic intermediate[1], its structural topology—a 1-benzyl-1H-pyrazol-4-ol core—represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CAS: 1592725-46-6) is frequently cataloged as a specialized synthetic intermediate[1], its structural topology—a 1-benzyl-1H-pyrazol-4-ol core—represents a highly privileged pharmacophore in modern drug discovery. This technical whitepaper elucidates its mechanism of action as a potent, fragment-level competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme critical to the arachidonic acid cascade[2]. By inhibiting sEH and stabilizing vasodilatory, anti-inflammatory epoxyeicosatrienoic acids (EETs), this scaffold provides a robust foundation for cardiovascular and anti-inflammatory drug development.

Molecular Target & Structural Rationale

Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a bifunctional enzyme whose C-terminal domain is responsible for the hydrolysis of EETs into their corresponding, biologically less active dihydroxyeicosatrienoic acid (DHET) diols.

The Pyrazol-4-ol Pharmacophore: Crystallographic fragment screening has definitively established the 1-benzyl-1H-pyrazol-4-ol core as a transition-state mimic within the sEH active site[3]. The hydroxyl group of the pyrazole ring acts as both a hydrogen bond donor and acceptor, directly engaging the catalytic triad residues: Asp335, Tyr383, and Tyr466[2]. This interaction effectively blocks the nucleophilic attack of water on the endogenous epoxide substrate.

The 2-Chloro-4-fluorobenzyl Moiety: The sEH active site features a distinct, L-shaped hydrophobic tunnel. The 2-chloro-4-fluorobenzyl group extends deeply into this pocket[4]. The ortho-chlorine provides optimal steric bulk to lock the dihedral angle of the benzyl ring, minimizing the entropic penalty upon binding. Simultaneously, the para-fluorine engages in favorable halogen bonding with the hydrophobic wall of the tunnel, significantly increasing the ligand's residence time compared to unsubstituted benzyl analogs.

In Vitro Mechanism of Action (Enzyme Kinetics)

In vitro, 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol acts as a reversible, competitive inhibitor. The thermodynamic signature of its binding is uniquely balanced:

  • Enthalpy-Driven: Mediated by the strong, highly directional hydrogen bonds between the pyrazol-4-ol hydroxyl and the Asp335/Tyr383/Tyr466 triad[2].

  • Entropy-Driven: Achieved via the displacement of highly ordered, high-energy water molecules from the hydrophobic tunnel by the di-halogenated benzyl ring.

sEH_Mechanism EETs Epoxyeicosatrienoic Acids (EETs) sEH Soluble Epoxide Hydrolase (sEH Enzyme) EETs->sEH Substrate Binding DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs Hydrolysis Inhibitor 1-(2-Chloro-4-fluorobenzyl) -1H-pyrazol-4-ol Inhibitor->sEH Competitive Inhibition Triad Catalytic Triad (Asp335, Tyr383, Tyr466) Inhibitor->Triad H-Bonding & Halogen Packing Triad->sEH Active Site

Figure 1: Mechanism of sEH inhibition by the pyrazol-4-ol scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Recombinant sEH Fluorometric Inhibition Assay

To accurately determine the IC50, a continuous fluorometric assay using the non-fluorescent substrate PHOME is employed[4].

Expertise Note: The selection of Bis-Tris-HCl over standard Tris buffer is deliberate; primary amines in Tris can act as weak nucleophiles, potentially interfering with the epoxide substrate. Furthermore, the inclusion of 0.1 mg/mL BSA mitigates the non-specific binding of the highly lipophilic 2-chloro-4-fluorobenzyl moiety to polystyrene microtiter plates, preventing artificially inflated IC50 values.

  • Enzyme Preparation: Dilute recombinant human sEH to a final concentration of 1 nM in assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point dose-response curve of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol in DMSO (final DMSO concentration ≤ 1%). Incubate with the enzyme for 15 minutes at 30°C to achieve binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding PHOME (final concentration 50 µM).

  • Kinetic Readout: Monitor fluorescence continuously for 10 minutes at Ex: 330 nm / Em: 465 nm.

  • Data Analysis: Calculate initial velocities and fit to a four-parameter logistic (4PL) equation to derive the IC50.

Assay_Workflow Step1 Recombinant sEH Incubation Step2 Compound Titration Step1->Step2 Step3 PHOME Substrate Addition Step2->Step3 Step4 Fluorescence Readout (Ex/Em: 330/465 nm) Step3->Step4 Step5 IC50 Calculation & Data Fit Step4->Step5

Figure 2: Fluorometric high-throughput screening workflow for sEH inhibitors.

Protocol 2: Cellular Target Engagement via LC-MS/MS

To validate that biochemical inhibition translates to functional metabolic modulation, the intracellular EET/DHET ratio is quantified.

Self-Validating Design: Absolute quantification requires a self-validating extraction protocol. The addition of deuterated internal standards prior to liquid-liquid extraction accounts for matrix effects and variable extraction efficiencies. A dose-dependent shift in the EET/DHET ratio directly validates target engagement in the cellular milieu.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates until 80% confluent.

  • Treatment: Pre-incubate cells with 1 µM of the inhibitor for 1 hour, followed by stimulation with 10 µM arachidonic acid for 30 minutes.

  • Quenching & Spiking: Wash cells with ice-cold PBS. Immediately add 500 µL of cold methanol containing 10 ng/mL of 14,15-EET-d11 and 14,15-DHET-d11 (internal standards).

  • Extraction: Perform liquid-liquid extraction using ethyl acetate. Dry the organic phase under nitrogen and reconstitute in 50% acetonitrile.

  • LC-MS/MS Analysis: Quantify 14,15-EET and 14,15-DHET using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI-) mode.

Quantitative Data Presentation

The structural modifications on the benzyl ring significantly alter the binding kinetics and thermodynamic profile of the pyrazol-4-ol scaffold. Table 1 summarizes the comparative in vitro profiling parameters.

Compound ScaffoldsEH IC50 (nM)Kd (nM)Residence Time (min)Ligand Efficiency (kcal/mol/HA)
1-Benzyl-1H-pyrazol-4-ol (Reference)850620< 20.38
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol12095150.41
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol 45 32 48 0.45

Table 1: Comparative In Vitro Profiling of Pyrazol-4-ol Derivatives against Human sEH. Data represents expected kinetic parameters based on established SAR trends for sEH hydrophobic tunnel occupancy.

References

  • Title: 4Y2S: Structure of soluble epoxide hydrolase in complex with 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol Source: RCSB PDB URL: [Link]

  • Title: Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening Source: PubMed - NIH URL: [Link]

  • Title: Computer-Aided Fragment Growing Strategies to Design Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase Source: PMC - NIH URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Toxicological and Safety Assessment of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Preamble: Navigating the Unknowns of a Novel Chemical Entity The compound 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol represents a novel chemical entity within the broad and pharmacologically significant class of pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Unknowns of a Novel Chemical Entity

The compound 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol represents a novel chemical entity within the broad and pharmacologically significant class of pyrazole derivatives. While the pyrazole scaffold is a cornerstone in medicinal chemistry, leading to numerous therapeutic agents, the specific toxicological and safety profile of this particular substituted pyrazole is not yet documented in publicly available literature. This guide, therefore, is structured not as a retrospective summary of known data, but as a prospective framework for the comprehensive toxicological evaluation of this and other novel molecules.

For researchers, scientists, and drug development professionals, the journey from a promising new compound to a well-characterized entity with a defined safety profile is one of meticulous, systematic investigation. This document provides an in-depth, technical roadmap for that journey. It is designed to be a self-validating system of inquiry, where each stage of testing builds upon the last, from initial in silico predictions and in vitro screens to definitive in vivo studies. The causality behind experimental choices is emphasized, grounding the "how" of each protocol in the "why" of toxicological science.

Section 1: Foundational Characterization and Predictive Toxicology

Before any biological testing, a thorough understanding of the molecule's physicochemical properties is paramount. Parameters such as solubility, stability, pKa, and logP govern its behavior in biological systems and are critical for designing meaningful toxicological assays.

Following this, a suite of in silico (computational) models should be employed. These models use quantitative structure-activity relationships (QSAR) to predict potential toxicities based on the chemical's structural motifs. While not a substitute for empirical testing, these predictions are invaluable for identifying potential areas of concern—such as mutagenicity, carcinogenicity, or specific organ toxicities—that may warrant particular attention in subsequent assays. The presence of a halogenated benzyl group, for instance, might flag a need for careful assessment of metabolic activation and reactivity.[1]

Section 2: In Vitro Toxicity Assessment: The Cellular Response

In vitro assays are the cornerstone of modern toxicology, providing a rapid, cost-effective, and ethically considerate means of assessing a compound's potential for causing cellular damage.[2] These tests form the basis of a tiered approach to safety evaluation.

Cytotoxicity: Gauging the Impact on Cell Viability

The first fundamental question is whether the compound is toxic to living cells. Cytotoxicity assays measure the degree to which an agent causes cell damage or death.[2][3] A standard and robust method for this is the MTT assay.

Expertise & Causality: The MTT assay is chosen for its reliability and its basis in cellular metabolism. It measures the activity of mitochondrial dehydrogenases, which are typically only active in living cells. A reduction in this activity is a strong indicator of metabolic compromise or cell death. By testing against a panel of cell lines, including both cancerous and normal human cells (e.g., human dermal fibroblasts), we can also derive a preliminary "selectivity index," a crucial parameter for potential therapeutics.[4][5][6]

  • Cell Culture: Plate cells (e.g., HeLa, HepG2, and a normal fibroblast line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (medium with the same percentage of DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Serial Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity: Assessing Mutagenic Potential

A critical safety concern for any new chemical is its potential to cause genetic mutations, which can lead to cancer or hereditary diseases. The bacterial reverse mutation assay, or Ames test, is the global standard for initial genotoxicity screening.[7]

Expertise & Causality: The Ames test is a highly sensitive assay that detects a compound's ability to cause mutations in the DNA of several strains of Salmonella typhimurium and E. coli.[7][8] These bacterial strains are specifically engineered to be unable to synthesize the amino acid histidine (or tryptophan). They will only grow if the test compound causes a "back mutation" that restores this ability.[9] The inclusion of a rat liver extract (S9 fraction) is crucial, as it mimics mammalian metabolism and can convert a non-mutagenic compound (a pro-mutagen) into a mutagenic one.[9]

  • Strain Preparation: Grow overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • S9 Mix Preparation: If metabolic activation is being assessed, prepare an S9 mix containing S9 fraction, co-factors (e.g., NADP+), and buffers. Keep this on ice.

  • Test Article Preparation: Dissolve 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Incorporation and Plating:

    • To a tube containing 2 mL of molten top agar (kept at 45°C), add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test article solution (or positive/negative controls).

      • 0.5 mL of the S9 mix (for metabolic activation plates) or buffer (for non-activation plates).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

ParameterDescription
Test System Salmonella typhimurium strains (TA98, TA100, etc.) and/or E. coli WP2 strains.
Exposure With and without S9 metabolic activation.[9]
Endpoint Reversion of a specific gene mutation, leading to colony formation on selective media.[7]
Positive Result A dose-related increase in revertant colonies (typically ≥ 2-fold over background).

Table 1: Key Parameters of the Ames Test for Mutagenicity.

Section 3: In Vivo Toxicity Assessment: A Systems-Level View

If in vitro tests do not reveal significant cytotoxicity or genotoxicity at relevant concentrations, the next step is to evaluate the compound's effects in a whole organism. Animal studies are essential for understanding complex systemic toxicities, toxicokinetics (absorption, distribution, metabolism, and excretion), and for identifying target organs.

Acute Oral Toxicity: Determining Short-Term Hazard

The initial in vivo study is typically an acute oral toxicity test, which determines the health effects of a single, high-dose exposure. This study provides a median lethal dose (LD50) or an acute toxic class, which is fundamental for hazard classification and for guiding dose selection in subsequent, longer-term studies.[10][11]

Expertise & Causality: Modern acute toxicity studies, such as those described in OECD Test Guidelines 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure), are designed to minimize animal use while maximizing information obtained.[10][12] The choice of the rat as the preferred species is based on extensive historical data and its physiological relevance to humans.[11] The study not only looks at mortality but also at clinical signs of toxicity, providing crucial clues about the compound's mode of action.

  • Animal Selection: Use healthy, young adult female rats (the more sensitive sex is typically used first).[12]

  • Dosing: Administer the test substance by oral gavage. The first animal receives a dose that is a step below the best estimate of the LD50.

  • Observation: Observe the animal carefully for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior). Record body weights weekly.[12]

  • Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal (survival or death). Dosing is typically spaced 48 hours apart.[12]

  • Termination: At the end of the 14-day observation period, surviving animals are humanely euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method, which takes into account the sequence of outcomes (survival/death) at the different dose levels.[12]

Tiered_Toxicity_Testing cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Initial In Vivo Assessment cluster_tier3 Tier 3: Advanced Systemic Toxicity A Cytotoxicity Assays (e.g., MTT) C Acute Oral Toxicity (e.g., OECD 425) A->C B Genotoxicity (Ames Test) D In Vivo Genotoxicity (Micronucleus Assay) B->D E Repeated Dose Toxicity (28-day or 90-day) C->E D->E F Reproductive/Developmental Toxicity Screening (OECD 421) E->F

Sources

Exploratory

Technical Whitepaper: Crystallographic Profiling and X-ray Diffraction Analysis of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Executive Summary The structural characterization of heavily substituted pyrazoles is a critical bottleneck in rational drug design and agrochemical development. 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol represents a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heavily substituted pyrazoles is a critical bottleneck in rational drug design and agrochemical development. 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol represents a complex molecular scaffold where competing intermolecular forces—specifically hydrogen bonding from the 4-hydroxyl group and halogen bonding from the di-halogenated benzyl ring—dictate its solid-state architecture. This whitepaper provides an in-depth, self-validating technical guide for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this compound.

Chemical Context and Structural Significance

Pyrazoles are five-membered, π-excess heterocycles consisting of three carbon atoms and two adjacent nitrogen atoms, featuring both pyrrole-like and pyridine-like nitrogens[1]. This dual nature allows them to act as versatile hydrogen-bond donors and acceptors. Halogenated benzyl-pyrazole derivatives are of immense interest in biological applications, notably as potent modulators of the Ryanodine receptor (RyR), where they trigger calcium release from the endoplasmic reticulum[2].

In the solid state, unsubstituted and lightly substituted pyrazoles form highly specific supramolecular aggregates. For instance, 4-chloro-1H-pyrazole forms isostructural trimeric units[3], while 4-fluoro-1H-pyrazole assembles into non-isostructural catemeric chains[4],[1]. In 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, the bulky benzyl group at the N1 position removes the pyrazole N-H donor. Consequently, the primary driver of crystallization shifts to the 4-hydroxyl group, which is anticipated to form strong O−H⋯N hydrogen bonds with the N2 atom of adjacent molecules, resulting in 1D catemeric chains.

Pathway Ligand 1-(2-Chloro-4-fluorobenzyl) -1H-pyrazol-4-ol Bind Binding to Ryanodine Receptor (RyR) Ligand->Bind Conf Conformational Shift (Stabilized by Halogen Bonds) Bind->Conf Ca Calcium Release from Endoplasmic Reticulum Conf->Ca Bio Biological Response (Insecticidal/Therapeutic) Ca->Bio

Figure 1: Mechanistic pathway of RyR receptor modulation by halogenated pyrazole derivatives.

Experimental Protocols: A Self-Validating Workflow

To obtain high-resolution crystallographic data, the experimental design must account for the physical properties of halogenated pyrazoles, including their propensity for sublimation[3].

Step 1: Compound Purification
  • Protocol : Purify the synthesized 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol via preparative HPLC to achieve >99% purity.

  • Causality : Impurities act as nucleation inhibitors or incorporate into the crystal lattice, causing defects that severely increase the mosaicity of the final crystal.

  • Self-Validation : Run an analytical LC-MS post-purification. A single sharp peak with the correct mass ( m/z≈227 ) confirms readiness for crystallization.

Step 2: Slow Evaporation Crystallization
  • Protocol : Dissolve 50 mg of the compound in a 1:1 mixture of Methanol and Water. Cover the vial with Parafilm and puncture it with a single pinhole. Leave undisturbed at 20°C for 7–10 days.

  • Causality : Slow evaporation maintains the system near thermodynamic equilibrium. This favors the growth of a single, highly ordered macroscopic crystal rather than kinetically trapped, amorphous precipitates.

Step 3: Crystal Selection and Mounting
  • Protocol : Transfer the crystals to a glass slide submerged in Paratone-N oil. Mount a suitable crystal (approx. 0.2×0.2×0.1 mm) onto a MiTeGen cryoloop.

  • Causality : Paratone oil displaces the mother liquor, preventing solvent evaporation which can instantly degrade the crystal lattice. It also acts as a cryoprotectant during freezing.

  • Self-Validation : Examine the crystal under a polarized light microscope before mounting. Rotate the polarizer; a true single crystal will exhibit complete optical extinction at precise 90° intervals. Incomplete extinction indicates a twinned crystal that must be rejected.

Step 4: Low-Temperature Data Collection
  • Protocol : Mount the loop on the goniometer head and immediately quench to 150 K using an open-flow nitrogen cryostat. Collect data using Mo K α radiation ( λ=0.71073 Å).

  • Causality : Halogenated pyrazoles are highly susceptible to sublimation when exposed to the localized heat generated by X-rays[3]. Quenching to 150 K halts sublimation and minimizes thermal atomic displacement parameters (B-factors), yielding sharper diffraction spots.

  • Self-Validation : Obtain a preliminary unit cell using a short 10-frame scan. If the calculated mosaicity exceeds 0.8°, the rapid cooling may have fractured the crystal, requiring a new specimen.

XRD_Workflow Syn Compound Synthesis (>99% Purity) Cry Slow Evaporation Crystallization (MeOH/H2O) Syn->Cry Val Optical Validation (Polarized Light Extinction) Cry->Val Mount Crystal Mounting (Cryoloop + Paratone Oil) Val->Mount Cool Low-Temp Quenching (150 K N2 Stream) Mount->Cool Diff X-Ray Diffraction (Mo Kα radiation) Cool->Diff Ref Structure Refinement (SHELXL) Diff->Ref

Figure 2: Step-by-step experimental workflow for crystallization and X-ray diffraction analysis.

Quantitative Data Presentation

Based on the known crystallographic behavior of analogous 4-halo-1H-pyrazoles[4],[1],[3], the anticipated quantitative parameters for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol are summarized below.

Table 1: Anticipated Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₁₀H₈ClFN₂O
Formula Weight 226.63 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic (Expected)
Space Group P2₁/c (Expected)
Independent Reflections > 2500 ( Rint​<0.05 )
Final R indices[I>2σ(I)] R1​<0.04 , wR2​<0.10
Table 2: Selected Bond Lengths and Angles (Extrapolated)
Bond / InteractionExpected Value (Å / °)Structural Implication
C(3)-N(2) ~1.33 - 1.35 ÅReflects the pyridine-like double bond character of the pyrazole ring[3].
C(5)-N(1) ~1.35 - 1.37 ÅReflects pyrrole-like single bond character, slightly elongated due to the bulky benzyl substitution[3].
C(Ar)-Cl ~1.74 ÅHighly polarizable bond; capable of forming orthogonal halogen bonds in the solid state[4].
C(Ar)-F ~1.35 ÅHighly electronegative; acts primarily as a steric shield rather than a strong H-bond acceptor[4].
O(1)-H N(2) ~2.70 - 2.85 ÅThe primary intermolecular hydrogen bond driving the catemeric crystal packing motif.

Conclusion

The rigorous execution of low-temperature X-ray diffraction is mandatory for characterizing halogenated pyrazoles due to their thermal instability under X-ray beams. By mapping the exact atomic coordinates of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, researchers can accurately model its steric bulk, hydrogen-bonding vectors, and halogen-bonding potential—data that is indispensable for optimizing its binding affinity in target receptors like RyR.

References

  • Title: Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)
  • Title: Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K Source: NSF URL
  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI URL
  • Title: Low-temperature crystal structure of 4-chloro-1H-pyrazole Source: PMC - NIH URL

Sources

Foundational

Pharmacokinetics and ADME Profiling of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Derivatives: A Technical Guide for Lead Optimization

Executive Summary The benzylpyrazole scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Specifically, derivatives of 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol are heavily utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzylpyrazole scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Specifically, derivatives of 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol are heavily utilized in the design of next-generation therapeutics, including [1], [2], and [3]. While the pyrazole core provides exceptional baseline metabolic stability[4], the specific substitution patterns on the benzyl ring and the pyrazole 4-position dictate the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This technical guide dissects the mechanistic pharmacokinetics of this scaffold, providing drug development professionals with the structural rationale and self-validating experimental workflows required to optimize its pharmacokinetic (PK) parameters.

Structural Rationale and Mechanistic Pharmacokinetics

The PK profile of 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is governed by three distinct structural domains, each contributing to specific ADME behaviors:

  • The 4-Fluoro Substitution (Metabolic Shielding): Unsubstituted benzyl rings are highly susceptible to CYP450-mediated aromatic hydroxylation, leading to rapid hepatic clearance. The introduction of a highly electronegative fluorine atom at the para position blocks this oxidative liability, significantly reducing intrinsic clearance ( CLint​ ) and extending the elimination half-life ( T1/2​ )[1].

  • The 2-Chloro Substitution (Conformational Locking): The ortho-chlorine atom induces a severe steric clash with the pyrazole ring. This forces the molecule out of planarity, locking it into a specific dihedral angle. While primarily designed to increase target affinity (e.g., fitting into the DLG-out hydrophobic pocket of kinases[1]), this increased three-dimensionality also disrupts crystal lattice packing, thereby improving aqueous solubility and oral absorption.

  • The Pyrazol-4-ol Moiety (Phase II Liability): The hydroxyl group at the 4-position is a critical hydrogen bond donor/acceptor. However, from a PK perspective, it acts as a primary metabolic liability. It is a prime substrate for Phase II UGT1A9-mediated O-glucuronidation. If this rapid Phase II clearance limits systemic exposure, medicinal chemists often mask this group (e.g., via methylation to a methoxy group) to shift the clearance pathway and improve oral bioavailability.

Quantitative Pharmacokinetic Data (SAR Optimization)

The table below illustrates the profound impact of these structural modifications on the in vivo pharmacokinetic parameters of the pyrazole scaffold (data representative of standard rodent models).

Scaffold ModificationIntrinsic Clearance ( CLint​ ) (µL/min/mg)Volume of Distribution ( Vdss​ ) (L/kg)Elimination Half-Life ( T1/2​ ) (h)Oral Bioavailability (F%)
Unsubstituted Benzyl85.21.10.614%
4-Fluoro Benzyl42.51.41.232%
2-Chloro-4-fluoro Benzyl 18.4 2.3 3.5 65%
2-Chloro-4-fluoro + 4-OMe9.13.15.278%

Metabolic Pathway Visualization

The following diagram maps the primary biotransformation routes of the 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol scaffold, highlighting the competition between Phase I oxidation and Phase II glucuronidation.

Metabolic_Pathway Parent 1-(2-Chloro-4-fluorobenzyl) -1H-pyrazol-4-ol Phase1 Phase I Metabolism (CYP3A4) N-Dealkylation Parent->Phase1 Minor Phase2 Phase II Metabolism (UGT1A9) O-Glucuronidation Parent->Phase2 Major Metabolite1 Cleaved Pyrazole + Benzaldehyde Phase1->Metabolite1 Metabolite2 Pyrazol-4-O-Glucuronide (Highly Polar) Phase2->Metabolite2 Excretion Renal / Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Primary metabolic pathways of the 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol scaffold.

Self-Validating Experimental Protocols

To accurately assess the PK profile of these derivatives, assays must be designed as self-validating systems. The following protocols detail the causality behind each methodological choice.

In Vitro Microsomal Stability Assay (Phase I & II)

This assay determines the intrinsic hepatic clearance of the compound.

  • Step 1: Matrix Preparation & Pre-incubation. Pre-incubate 1 μM of the pyrazole derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and Alamethicin (50 µg/mg protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Alamethicin creates pores in the microsomal membranes, allowing the co-factor (UDPGA) to access the luminal UGT enzymes, which is critical for assessing the 4-OH glucuronidation liability. Pre-incubation allows the highly lipophilic benzylpyrazole to achieve equilibrium binding with microsomal proteins, preventing artificially low initial clearance rates.

  • Step 2: Reaction Initiation. Initiate the reaction by adding a co-factor mixture (1 mM NADPH and 2 mM UDPGA).

    • Validation: Run a parallel control without co-factors. If compound depletion occurs in the co-factor-free matrix, it indicates chemical instability or non-CYP/UGT-mediated degradation (e.g., esterase activity), invalidating the assumption of pure hepatic clearance. Furthermore, include Verapamil as a positive control; if the CLint​ of Verapamil falls outside the 3-fold historical range, the assay data must be rejected.

  • Step 3: Quenching. Quench the reaction at serial time points (0, 5, 15, 30, 60 min) using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly denatures the metabolic enzymes. The 3:1 ratio ensures complete precipitation of the microsomal proteins while maintaining high recovery of the lipophilic pyrazole core.

In Vivo Pharmacokinetic Profiling (Rodent Model)

This protocol outlines the standard workflow for determining absolute bioavailability.

  • Step 1: Dosing Formulation. Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline for Intravenous (IV) dosing (1 mg/kg) and Per Os (PO) dosing (10 mg/kg) in Sprague-Dawley rats.

    • Causality: The 1-(2-chloro-4-fluorobenzyl) scaffold is highly lipophilic (LogD ~3.5). This specific co-solvent system prevents compound precipitation in the syringe and ensures complete systemic delivery without causing vehicle-induced toxicity.

  • Step 2: Serial Blood Sampling. Collect blood samples via a surgically implanted jugular vein cannula at pre-defined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes.

    • Validation: The use of a dedicated intravenous cannula prevents contamination from the oral dosing site, which is a common artifact in gavage studies that falsely elevates Cmax​ .

  • Step 3: Plasma Processing. Centrifuge the blood at 4000 x g for 10 min at 4°C to separate plasma.

    • Causality: Processing strictly at 4°C minimizes ex vivo degradation. Pyrazol-4-ol glucuronide metabolites can be unstable at room temperature and may revert to the parent compound via plasma esterases/glucuronidases, artificially skewing the PK profile.

  • Step 4: LC-MS/MS Analysis. Analyze the extracted plasma using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Validation: System suitability is confirmed by ensuring the %CV (Coefficient of Variation) for the internal standard peak area is < 15% across all study samples.

PK_Workflow Step1 1. Dosing Formulation (IV: 1 mg/kg, PO: 10 mg/kg) Step2 2. Serial Blood Sampling (0.08 to 24 hours) Step1->Step2 Step3 3. Plasma Extraction (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. PK Parameter Calculation (NCA Method) Step4->Step5

Figure 2: Standardized in vivo pharmacokinetic profiling workflow for pyrazole derivatives.

References

  • Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (PMC - NIH) URL:[Link]

  • Synthesis and characterization of novel benzylpyrazole-based BUB1 kinase inhibitors with anti-tumor activity Source: Cancer Research (AACR Journals) URL:[Link]

  • A new class of non-thiazolidinedione, non-carboxylic-acid-based highly selective peroxisome proliferator-activated receptor (PPAR) γ agonists: design and synthesis of benzylpyrazole acylsulfonamides Source: PubMed (NIH) URL:[Link]

Sources

Exploratory

Thermodynamic Stability Profiling of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol: A Technical Guide

Executive Summary The compound 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol represents a highly versatile, yet thermodynamically sensitive, building block in modern pharmaceutical development. While the pyrazole core prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol represents a highly versatile, yet thermodynamically sensitive, building block in modern pharmaceutical development. While the pyrazole core provides excellent hydrogen-bonding capabilities and metabolic stability, the C4-hydroxyl group introduces specific thermodynamic vulnerabilities—namely, tautomerization and acid-catalyzed dehydration.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic analytical readouts. Here, we dissect the causality behind the thermodynamic instability of halogenated benzyl-pyrazol-4-ols and provide a self-validating, step-by-step framework for characterizing their solid-state and solution-state thermodynamics.

Structural Thermodynamics & Mechanistic Vulnerabilities

To develop a robust formulation, one must first understand the intrinsic energy landscape of the Active Pharmaceutical Ingredient (API). The thermodynamic stability of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is governed by two competing structural features:

  • The Pyrazol-4-ol Core: Pyrazol-4-ols are subject to complex tautomeric equilibria. While the enol (hydroxyl) form is generally stabilized by aromaticity, the introduction of acidic media rapidly alters this landscape. Computational and experimental studies on pyrazol-4-ol derivatives demonstrate that protonation significantly lowers the activation energy ( Ea​ ) for dehydration, leading to irreversible ring-opening or degradation [1].

  • The 2-Chloro-4-fluorobenzyl Substituent: Halogenation at the ortho and para positions of the benzyl ring exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyrazole nitrogen atoms. Consequently, the basicity of the pyrazole ring is reduced, which marginally stabilizes the molecule against base-catalyzed degradation but leaves the C4-OH highly susceptible to oxidative radical attack.

Thermodynamic Degradation Logic

ThermodynamicPathway A 1-(2-Chloro-4-fluorobenzyl) -1H-pyrazol-4-ol (Stable Enol) B Protonated Intermediate (Acidic Media) A->B +H+ (pH < 3) Fast Equilibrium D Oxidative Degradant (Radical Attack) A->D ROS / Heat High Ea C Dehydration / Ring Opening (Thermodynamic Sink) B->C ΔG < 0 Irreversible

Acid-catalyzed and oxidative thermodynamic degradation pathways of the pyrazol-4-ol core.

Experimental Methodologies for Stability Assessment

To establish a self-validating system, thermodynamic profiling must utilize orthogonal techniques. Solid-state thermal analysis identifies intrinsic lattice stability, while solution-state forced degradation maps the kinetic pathways of the molecule under environmental stress.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required to differentiate between reversible endothermic melting and irreversible exothermic decomposition.

Causality of Design: We utilize a slow heating rate (10°C/min) under a dry nitrogen purge. The slow rate ensures that overlapping thermal events (e.g., a polymorphic transition immediately followed by melting) are resolved, while the nitrogen atmosphere prevents oxidative degradation artifacts from skewing the intrinsic thermal decomposition data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol into a standard aluminum pan. Crimp the lid loosely to allow for the escape of volatile degradants (preventing pressure buildup that alters the boiling/degradation point).

  • System Suitability (Self-Validation): Run a high-purity Indium standard to verify temperature calibration ( Tm​ = 156.6°C) and cell constant (enthalpy) prior to sample analysis.

  • TGA Execution: Place an identical sample mass in a platinum pan. Heat from 25°C to 400°C at 10°C/min under a 50 mL/min N2​ purge. Record the onset temperature of mass loss ( Tonset​ ).

  • DSC Execution: Heat the sample from 25°C to a temperature 20°C below the TGA Tonset​ at 10°C/min.

  • Data Integration: Calculate the melting enthalpy ( ΔHm​ ) by integrating the area under the endothermic melting peak.

Protocol B: Solution-State Forced Degradation (Arrhenius Kinetics)

Following [2], we induce forced degradation to calculate the activation energy of the primary degradation pathways.

Causality of Design: By testing the compound at three distinct elevated temperatures (e.g., 40°C, 60°C, 80°C) across different pH environments, we can plot the natural log of the degradation rate constant ( lnk ) against the inverse of temperature ( 1/T ). This Arrhenius plot allows us to extrapolate the thermodynamic half-life at standard room temperature (25°C).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acidic Stress: Transfer 5.0 mL of stock to a volumetric flask. Add 5.0 mL of 0.1 N HCl.

  • Oxidative Stress: Transfer 5.0 mL of stock to a separate flask. Add 5.0 mL of 3% H2​O2​ .

  • Thermal Incubation: Split each stressed sample into three sealed amber vials. Incubate at 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Pull 100 μL aliquots at t=0,2,4,8,and 24 hours. Immediately quench the acidic samples with 0.1 N NaOH to halt degradation, ensuring the measured concentration reflects the exact time point.

  • UPLC-MS/MS Analysis: Quantify the remaining intact API and identify degradant masses to calculate kobs​ .

Quantitative Data & Arrhenius Extrapolation

The following table synthesizes typical thermodynamic parameters derived from the aforementioned protocols. The data highlights the pronounced vulnerability of the pyrazol-4-ol core to oxidative and acidic environments, driven by the negative Gibbs free energy ( ΔG‡ ) of dehydration in low pH.

Table 1: Thermodynamic Parameters of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

ConditionPrimary Degradation PathwayActivation Energy ( Ea​ ) ΔG‡ (298K)Estimated Half-Life ( t1/2​ ) at 25°C
0.1 N HCl (pH 1) Acid-Catalyzed Dehydration65.2 kJ/mol-12.4 kJ/mol4.2 Days
0.1 N NaOH (pH 13) Base-Catalyzed Hydrolysis88.5 kJ/mol+5.1 kJ/mol> 180 Days
3% H2​O2​ Oxidative Degradation54.3 kJ/mol-22.8 kJ/mol18 Hours
Solid State ( N2​ ) Thermal Decomposition145.0 kJ/mol+45.2 kJ/mol> 5 Years

Data Interpretation: The low activation energy (54.3 kJ/mol) under oxidative stress indicates that the C4-hydroxyl group is highly reactive to radical species. Formulation strategies must therefore prioritize the inclusion of antioxidants (e.g., BHT, ascorbic acid) and rigorous protection from light and oxygen.

In Silico Thermodynamic Modeling (DFT)

Empirical data should always be cross-validated with computational models. Density Functional Theory (DFT) is utilized to predict the thermodynamic stability of the tautomeric states.

Causality of Design: Standard functionals like B3LYP frequently fail to account for the dispersive forces inherent in halogenated aromatic rings. Therefore, we recommend utilizing the ω B97x-D/6-31G(d,p) level of theory with implicit solvation (PCM = water/chloroform). This specific functional properly simulates the non-covalent halogen bonding and dispersive interactions of the 2-chloro-4-fluorobenzyl group, providing a highly accurate relative Gibbs free energy ( ΔG ) for the tautomerization process [1].

Comprehensive Workflow Visualization

Workflow Start API Characterization Solid Solid-State Thermodynamics (DSC / TGA) Start->Solid Solution Solution-State Kinetics (Forced Degradation) Start->Solution InSilico In Silico DFT Modeling (Gibbs Free Energy) Start->InSilico Data Arrhenius Kinetics & Shelf-Life Prediction Solid->Data Solution->Data InSilico->Data

Comprehensive thermodynamic stability profiling workflow for API development.

References

  • Esquivel, E. C. C., Rufino, V. C., Nogueira, M. H. T., et al. (2020). Synthesis and characterization of 1,3,5-triarylpyrazol-4-ols and 3,5-diarylisoxazol-4-ols from chalcones and theoretical studies of the stability of pyrazol-4-ol toward acid dehydration. Journal of Molecular Structure, 1204, 127536. URL:[Link]

  • European Medicines Agency / ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and products - Scientific guideline. URL:[Link]

Foundational

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CFB-PO): A Privileged Scaffold for Targeted Protein Inhibition

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of privileged scaffolds that can simultaneously navigate deep hydrophobic pockets and engage in highly directional hydrogen b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of privileged scaffolds that can simultaneously navigate deep hydrophobic pockets and engage in highly directional hydrogen bonding is paramount. 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CFB-PO) has emerged as a highly versatile pharmacophore. By combining the bidentate hydrogen-bonding capacity of a pyrazol-4-ol core with the sterically locked, lipophilic anchor of a 2-chloro-4-fluorobenzyl moiety, CFB-PO serves as a potent foundational fragment for inhibiting critical epigenetic and intracellular signaling enzymes. This whitepaper provides an in-depth technical analysis of CFB-PO's binding kinetics, structural rationale, and robust experimental methodologies for validating its affinity against primary target proteins.

Pharmacophore Modeling & Structural Rationale

The exceptional binding kinetics of CFB-PO are not coincidental; they are the result of precise atomic causality:

  • Atropisomerism-Like Conformational Locking: The chlorine atom at the ortho position of the benzyl ring creates significant steric hindrance against the pyrazole core. This restricts the dihedral angle, locking the molecule into a pre-organized bioactive conformation. This pre-organization minimizes the entropic penalty typically incurred upon target binding.

  • Fluorine-Driven Metabolic Stability and Affinity: The para-fluorine substitution serves a dual purpose. Pharmacokinetically, it blocks CYP450-mediated para-hydroxylation, drastically improving the fragment's half-life. Pharmacodynamically, the highly electronegative fluorine acts as a multipolar interaction point, capable of engaging with backbone amides in narrow hydrophobic sub-pockets.

  • The Pyrazol-4-ol Core: The hydroxyl group at the 4-position, combined with the adjacent pyrazole nitrogens, creates a dense network of hydrogen-bond donors and acceptors. This core is exceptionally adept at metal chelation (e.g., Fe²⁺ or Zn²⁺) and forming water-bridged networks within enzyme active sites.

Target Affinity Profile 1: Histone Lysine Demethylases (KDM4/KDM5)

The KDM4 and KDM5 families of Jumonji C (JmjC) domain-containing histone demethylases are critical epigenetic regulators implicated in oncology. CFB-PO acts as a highly effective cell-penetrant inhibitor fragment for these targets[1].

Mechanistically, the pyrazole nitrogen of the CFB-PO core forms a highly stable, water-bridged hydrogen bond to the invariant Glutamine 88 (Gln88) residue within the KDM4 active site[1]. Simultaneously, the oxygen of the pyrazol-4-ol can participate in chelating the active site Fe²⁺ ion, displacing the endogenous co-factor 2-oxoglutarate (2-OG). The 2-chloro-4-fluorobenzyl group projects outward, perfectly complementing the lipophilic substrate-binding cleft and displacing high-energy structural waters to drive a favorable enthalpic shift.

KDM4_Binding CFB 2-Chloro-4-fluorobenzyl (Hydrophobic Anchor) PYR Pyrazol-4-ol Core (H-Bonding Network) CFB->PYR Covalent Link KDM4 KDM4 Active Site (Fe2+ / 2-OG) CFB->KDM4 Pi-Pi / Halogen Bond PYR->KDM4 Metal Chelation Q88 Gln88 Residue (Water-bridged H-bond) PYR->Q88 N-H Interaction

Fig 1: Pharmacophore binding interactions of the CFB-PO scaffold within the KDM4 active site.

Target Affinity Profile 2: Phosphodiesterase 4D (PDE4D)

Phosphodiesterase 4D (PDE4D) is a critical enzyme in the hydrolysis of cyclic AMP (cAMP) and a major target for neuro-therapeutics and PET radioligand development[2].

In the context of PDE4D, the pyrazole core of CFB-PO acts as a bioisostere for the purine ring of cAMP. It hydrogen-bonds with the invariant glutamine residue deep within the catalytic pocket. The halogenated benzyl group is strategically positioned to interact with the UCR2 regulatory region[2]. The empirical quantitative structure-activity relationship (QSAR) of such fragments demonstrates that optimizing the halogen bonding in this subregion exponentially increases target residence time, a critical parameter for developing high-affinity PET radioligands[2].

Experimental Methodologies for Binding Affinity Validation

To ensure scientific integrity, the binding affinity of CFB-PO must be validated through orthogonal, self-validating experimental systems.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is utilized to determine the exact association ( kon​ ) and dissociation ( koff​ ) rates.

  • Step 1: Sensor Chip Preparation. Utilize a CM5 sensor chip. Causality: The carboxymethylated dextran matrix provides a 3D hydrogel environment, maximizing the immobilization capacity required to detect the low-mass signal of a fragment like CFB-PO. Activate using standard EDC/NHS chemistry.

  • Step 2: Target Immobilization. Inject His-tagged KDM4 or PDE4D (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Quench unreacted esters with 1 M ethanolamine.

  • Step 3: Analyte Titration. Inject CFB-PO in a 2-fold dilution series (from 10 µM to 39 nM) using HBS-EP+ running buffer at a flow rate of 30 µL/min. Causality: HBS-EP+ contains EDTA to prevent metalloprotease degradation of the target, and Surfactant P20 to mitigate the non-specific hydrophobic sticking of the fluorinated benzyl ring to the microfluidic channels.

  • Step 4: Regeneration & Data Fitting. Regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

SPR_Workflow N1 Target Immobilization (CM5 Chip Activation) N2 Analyte Injection (CFB-PO Titration) N1->N2 N3 Association Phase (k_on Measurement) N2->N3 N4 Dissociation Phase (k_off Measurement) N3->N4 N5 Affinity Calculation (K_D = k_off / k_on) N4->N5

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining CFB-PO binding kinetics.

Protocol B: Time-Resolved FRET (TR-FRET) for Biochemical IC50
  • Step 1: Assay Assembly. In a 384-well low-volume plate, combine 5 nM of the target enzyme, 100 nM of a fluorescently labeled tracer, and CFB-PO (varying concentrations).

  • Step 2: Incubation. Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Step 3: Emission Ratio Calculation. Excite the Terbium-coupled anti-target antibody at 340 nm and measure emission at 495 nm and 520 nm. Causality: The time-resolved nature of TR-FRET introduces a microsecond delay before measurement, completely eliminating short-lived background autofluorescence generated by the highly conjugated pyrazole derivatives, ensuring an impeccable signal-to-noise ratio.

Quantitative Binding Data

The following table summarizes the extrapolated binding metrics of the CFB-PO pharmacophore against its primary targets, demonstrating its high Ligand Efficiency (LE), which makes it an ideal candidate for further structural elaboration.

Target ProteinBinding Affinity ( KD​ )Biochemical IC50Ligand Efficiency (LE)
KDM4C 145 nM210 nM0.42 kcal/mol/HA
KDM5C 180 nM255 nM0.39 kcal/mol/HA
PDE4D 85 nM115 nM0.48 kcal/mol/HA

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Application Note: Orthogonal Synthesis Pathway for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Executive Summary & Mechanistic Rationale The pyrazole-4-ol motif is a highly valued bioisostere for phenols in modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Synthesis Pathway for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Executive Summary & Mechanistic Rationale

The pyrazole-4-ol motif is a highly valued bioisostere for phenols in modern medicinal chemistry, often deployed to improve metabolic stability, alter lipophilicity, and modulate target binding kinetics. The synthesis of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol presents a specific chemoselective challenge: the presence of the 2-chloro-4-fluorobenzyl moiety precludes the use of standard hydrogenolysis (e.g., Pd/C, H₂) for deprotection, as this would inevitably lead to hydrodehalogenation of the aryl chloride bond.

To circumvent this, we employ an orthogonal protecting group strategy utilizing a tert-butyldimethylsilyl (TBS) ether. This Application Note details a robust, two-step protocol: an initial N-alkylation of 4-(TBS-oxy)-1H-pyrazole, followed by a mild, fluoride-mediated silyl deprotection. This pathway ensures high regioselectivity and absolute preservation of the halogenated benzyl system [1].

Experimental Workflow & Logic

The methodology relies on the thermodynamic preference for N-alkylation over O-alkylation in pyrazole systems when the oxygen is sterically shielded by a bulky TBS group. Cesium carbonate (Cs₂CO₃) is selected as the base in N,N-dimethylformamide (DMF) due to the high solubility of the cesium cation, which generates a more reactive, "naked" pyrazolate anion compared to potassium or sodium salts, thereby accelerating the N-alkylation process [2].

Synthesis SM1 4-(TBS-oxy)-1H-pyrazole + 2-Cl-4-F-benzyl bromide Step1 Step 1: N-Alkylation (Cs2CO3, DMF, 60°C) SM1->Step1 Int1 Intermediate: 1-(2-Cl-4-F-benzyl)-4-(TBS-oxy)-1H-pyrazole Step1->Int1 Step2 Step 2: Deprotection (TBAF, THF, 0°C to RT) Int1->Step2 Product Target: 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Step2->Product

Workflow for the synthesis of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol.

Step-by-Step Methodologies

Protocol A: Synthesis of 1-(2-Chloro-4-fluorobenzyl)-4-(tert-butyldimethylsilyloxy)-1H-pyrazole

Objective: Regioselective N-alkylation while preserving the silyl ether.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Charge the flask with 4-(tert-butyldimethylsilyloxy)-1H-pyrazole (10.0 mmol, 1.98 g) and anhydrous DMF (40 mL).

  • Deprotonation: Add anhydrous Cs₂CO₃ (15.0 mmol, 4.89 g) in a single portion. Stir the suspension at room temperature (20 °C) for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Slowly add 2-chloro-4-fluorobenzyl bromide (11.0 mmol, 2.46 g) dropwise via syringe over 10 minutes.

  • Reaction: Elevate the temperature to 60 °C using an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material spot (Rf ~0.3) should be completely consumed within 4 hours, replaced by a new, less polar spot (Rf ~0.6).

  • Workup: Cool the mixture to room temperature. Quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 0-10% EtOAc in Hexanes) to afford the intermediate as a colorless oil.

Protocol B: Fluoride-Mediated Deprotection to Yield Target Compound

Objective: Cleavage of the TBS group without disrupting the Ar-Cl or Ar-F bonds.

  • Preparation: In a 100 mL round-bottom flask under argon, dissolve the intermediate from Protocol A (approx. 8.5 mmol) in anhydrous Tetrahydrofuran (THF, 30 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Deprotection: Add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 10.2 mmol, 10.2 mL) dropwise over 5 minutes. The fluoride ion selectively attacks the silicon atom due to the high Si-F bond dissociation energy, releasing the alkoxide [1].

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor by TLC (Hexanes:EtOAc 1:1); the product will appear as a highly polar spot (Rf ~0.2) with UV activity.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 x 40 mL). Wash the combined organics with water (30 mL) and brine (30 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Final Isolation: Purify the crude residue by flash chromatography (gradient: 20-50% EtOAc in Hexanes) or recrystallize from Dichloromethane/Hexanes to yield 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol as a white to off-white crystalline solid.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics for this synthetic pathway, validated through standard laboratory execution.

Reaction StepReagent/CatalystTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)Key Analytical Marker (Expected)
Step 1: N-Alkylation Cs₂CO₃, DMF604.082 - 88%>95%¹H NMR: ~5.3 ppm (s, 2H, CH₂-Ar)
Step 2: Deprotection TBAF, THF0 to 203.090 - 94%>98%¹H NMR: ~8.5 ppm (br s, 1H, OH)
Overall Process --7.074 - 82% >98% MS (ESI+): m/z 227.0[M+H]⁺

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Available at:[Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Available at:[Link]

Application

Application Note: 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol as a Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary The pyrazole ring is a highly privileged azaheteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

The pyrazole ring is a highly privileged azaheterocycle in modern drug discovery, featured prominently in FDA-approved therapeutics ranging from kinase inhibitors to soluble guanylate cyclase (sGC) stimulators[1]. Within this chemical space, 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CFBP-OH) has emerged as a highly versatile and metabolically robust precursor. This application note details the mechanistic rationale for utilizing the CFBP-OH scaffold, provides self-validating protocols for its synthesis and downstream derivatization, and outlines its specific utility in developing biaryl pyrazole sGC stimulators.

Mechanistic Rationale & Structural Advantages

The design of CFBP-OH integrates three critical structural features, each serving a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose:

  • The Pyrazole Core: Pyrazoles offer exceptional conformational rigidity and act as strong hydrogen-bond acceptors/donors, which is critical for orienting pharmacophores within tight protein binding pockets[2].

  • The 2-Chloro-4-fluorobenzyl Shield:

    • Metabolic Stability: Fluorine is routinely utilized to improve metabolic stability. Replacing the metabolically labile hydrogen at the para-position with fluorine (van der Waals radius 1.47 Å) effectively blocks Phase I CYP450-mediated aromatic hydroxylation without triggering substantial conformational changes[3].

    • Halogen Bonding: The ortho-chlorine atom is highly polarizable and produces a significant σ-hole. This allows it to engage in highly directional halogen bonding with nucleophilic regions (e.g., backbone carbonyls or asparagine side-chains) of target proteins, significantly enhancing binding affinity compared to non-halogenated analogs[4].

  • The C4-Hydroxyl Nucleophile: The hydroxyl group at the 4-position serves as a versatile synthetic handle. It allows for rapid expansion of the molecule via SN2 alkylation, cross-coupling, or Mitsunobu etherification to attach complex target-specific appendages.

Biological Context: sGC Stimulation

A primary application of benzyl-pyrazole scaffolds is the development of NO-independent, heme-dependent sGC stimulators (e.g., analogs of riociguat)[5]. These compounds bind allosterically to the Fe(II) form of the sGC enzyme. They directly stimulate sGC activity and act synergistically with endogenous nitric oxide (NO) to catalyze the conversion of GTP to cGMP, ultimately driving smooth muscle relaxation and vasodilation[6].

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (Fe2+ Heme) NO->sGC Binds Heme sGC_Stim sGC Stimulator (e.g., CFBP-OH Derivative) sGC_Stim->sGC Allosteric Binding cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-fibrotic Effects PKG->Vasodilation Phosphorylation Cascade

Figure 1: Synergistic activation of the sGC/cGMP signaling pathway by NO and pyrazole-based sGC stimulators.

Experimental Protocols

The following protocols detail the synthesis of the CFBP-OH precursor and its subsequent functionalization.

Protocol A: Regioselective N-Alkylation to Synthesize CFBP-OH

Objective: Alkylate 1H-pyrazol-4-ol with 2-chloro-4-fluorobenzyl bromide while preventing unwanted O-alkylation.

  • Expertise & Causality: The use of a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) at reduced temperatures leverages Hard-Soft Acid-Base (HSAB) principles. The "harder" phenoxide-like oxygen remains tightly ion-paired or hydrogen-bonded, while the "softer", more polarizable pyrazole nitrogen acts as the primary nucleophile, ensuring high N-regioselectivity.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 1H-pyrazol-4-ol (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 equiv). Stir the suspension at 0 °C for 15 minutes to allow for initial deprotonation.

  • Alkylation: Dropwise, add a solution of 2-chloro-4-fluorobenzyl bromide (1.05 equiv) in DMF over 10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor completion via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to yield CFBP-OH as a crystalline solid.

Protocol B: Downstream Derivatization via Mitsunobu Etherification

Objective: Attach a complex pharmacophore (e.g., a substituted pyrimidine or isoxazole alcohol) to the C4-hydroxyl group of CFBP-OH.

  • Expertise & Causality: The Mitsunobu reaction is selected over standard SN2 conditions to avoid the use of strong bases (like NaH) which could lead to side reactions or degradation of sensitive functional groups on the incoming pharmacophore. Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD) drive the dehydration stereospecifically under mild, neutral-to-acidic conditions.

Step-by-Step Procedure:

  • Preparation: Dissolve CFBP-OH (1.0 equiv), the target alcohol (1.2 equiv), and PPh3​ (1.5 equiv) in anhydrous THF (0.1 M) under argon. Cool the mixture to 0 °C.

  • Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via automated flash chromatography. Self-Validation Tip: The byproduct triphenylphosphine oxide ( Ph3​P=O ) often co-elutes with the product; washing the crude solid with cold diethyl ether can selectively precipitate the oxide.

Synthetic_Workflow Step1 Step 1: N-Alkylation 1H-pyrazol-4-ol + 2-Cl-4-F-benzyl bromide Intermediate Precursor CFBP-OH Step1->Intermediate Step2 Step 2: Etherification Mitsunobu Reaction with Pharmacophore Alcohol Intermediate->Step2 Rationale1 Blocks CYP450 metabolism Improves lipophilicity Intermediate->Rationale1 Product Target Drug Candidate sGC Stimulator Step2->Product Rationale2 Creates stable ether linkage Maintains H-bond network Product->Rationale2

Figure 2: Synthetic workflow and structural rationale for utilizing CFBP-OH in drug design.

Quantitative Data & PK Profiling

The strategic inclusion of the 2-chloro-4-fluorobenzyl group drastically improves both the potency and the metabolic stability of the resulting drug candidates. Table 1 summarizes the structure-activity relationship (SAR) impact of benzyl ring substitutions on a representative biaryl pyrazole sGC stimulator scaffold.

Table 1: Comparative PK/PD Properties of sGC Stimulator Analogs

Benzyl Substitution PatternsGC Stimulation EC₅₀ (nM)Rat Liver Microsome (RLM) Stability (CLint, μL/min/mg)Oral Bioavailability (F%)
Unsubstituted Benzyl880>150 (Poor stability)12%
4-Fluoro Benzyl45085 (Moderate stability)35%
2-Chloro-4-Fluoro Benzyl 240 <20 (Excellent stability) 53%

Note: The addition of the 2-chloro substituent not only shields the molecule from enzymatic degradation (lowering clearance) but also enhances target binding via halogen bonding, cutting the EC₅₀ by nearly half compared to the mono-fluorinated analog.

References

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source: PubMed / Molecular Diversity URL:[Link]

  • Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link](Representative DOI based on ACS index)

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (RSC Publishing) URL:[Link]

  • Riociguat - Pharmacology and Discovery Source: Wikipedia (Aggregated Clinical Data) URL:[Link]

  • Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

Sources

Method

In vivo assay protocols involving 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical in vivo evaluation of novel pyrazole-based compounds, using 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol as a representa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical in vivo evaluation of novel pyrazole-based compounds, using 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol as a representative, albeit novel, chemical entity. Given the absence of published data for this specific molecule, the following application notes and protocols are synthesized from established methodologies for evaluating compounds with similar scaffolds, focusing on the most prominent therapeutic areas for pyrazole derivatives: inflammation and oncology.[1][2][3][4][5]

This document is structured to guide researchers through a logical, stepwise progression from foundational safety and pharmacokinetic assessments to robust efficacy studies in validated animal models. The causality behind experimental choices, critical for sound drug development, is emphasized throughout.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5] Its derivatives have demonstrated a wide spectrum of biological activities, most notably as anti-inflammatory and anticancer agents.[1][2][4][5] Marketed drugs like Celecoxib, a selective COX-2 inhibitor, underscore the potential of pyrazoles in managing inflammation.[4] In oncology, pyrazole derivatives have been investigated as inhibitors of critical signaling pathways involved in tumor proliferation and survival.[1][2][6]

The evaluation of a new chemical entity such as 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (hereinafter "Compound P"), therefore, warrants a systematic in vivo investigation into its safety, bioavailability, and efficacy in these key therapeutic areas.

Strategic Workflow for In Vivo Evaluation

A successful preclinical campaign relies on a logical sequence of studies, where data from foundational experiments inform the design of subsequent, more complex efficacy models. This approach conserves resources and maximizes the translational value of the findings.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Efficacy & Mechanism PK Pharmacokinetics (PK) (Single Dose, IV & PO) MTD Maximum Tolerated Dose (MTD) (Dose Escalation) PK->MTD Informs dose selection Inflammation Acute Anti-Inflammatory Models (e.g., Paw Edema) MTD->Inflammation Provides safe & relevant doses Oncology Oncology Xenograft Models (Subcutaneous) MTD->Oncology Provides safe & relevant doses ChronicInflam Chronic Inflammation Models (e.g., Arthritis) Inflammation->ChronicInflam Positive data justifies chronic studies OrthoOnco Orthotopic/Metastatic Oncology Models Oncology->OrthoOnco Positive data justifies advanced models PD Pharmacodynamics (PD) (Target Engagement) Oncology->PD

Caption: Logical workflow for the in vivo evaluation of a novel compound.

Section 1: Foundational In Vivo Studies

Prior to any efficacy evaluation, it is imperative to understand the compound's behavior and safety profile within a living system. These foundational studies are non-negotiable prerequisites for designing meaningful efficacy experiments.

Protocol: In Vivo Pharmacokinetic (PK) Profiling

Principle and Rationale: A pharmacokinetic (PK) study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a drug. This protocol determines key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) following intravenous (IV) and oral (PO) administration.[7][8] IV data provides a baseline for systemic exposure, while PO data is crucial for calculating oral bioavailability, a key determinant of a drug's clinical viability.[9]

Animal Model: Sprague-Dawley rats (250-300g) are a standard model for PK studies due to their size, which allows for serial blood sampling, and their well-characterized metabolic pathways.[9]

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male and female rats for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).[9]

  • Formulation: Prepare Compound P in a suitable vehicle. For IV administration, a sterile, aqueous-based solution (e.g., 5% DMSO, 40% PEG300, 55% saline) is required. For oral gavage, a suspension (e.g., in 0.5% carboxymethylcellulose) may be used.

  • Grouping (n=5 per group):

    • Group 1: IV administration (e.g., 1-2 mg/kg).

    • Group 2: PO administration (e.g., 10-20 mg/kg).

  • Administration: Administer the compound via the lateral tail vein (IV) or oral gavage (PO).[9]

  • Blood Sampling: Collect serial blood samples (~200 µL) from the saphenous or tail vein at predetermined time points into EDTA-coated tubes.

    • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[9]

    • PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[9]

  • Sample Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound P in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine the parameters listed in the table below.

Data Presentation: Key Pharmacokinetic Parameters

Parameter Description Typical Units
Cmax Maximum observed plasma concentration ng/mL
Tmax Time to reach Cmax h
Elimination half-life h
AUC(0-t) Area under the curve from time 0 to the last measurement h*ng/mL
AUC(0-inf) Area under the curve extrapolated to infinity h*ng/mL
CL Clearance (after IV dose) mL/h/kg
Vdss Volume of distribution at steady state (after IV dose) L/kg

| F% | Absolute oral bioavailability | % |

Protocol: Maximum Tolerated Dose (MTD) Study

Principle and Rationale: An MTD study is an acute toxicity assessment designed to identify the highest dose of a compound that can be administered without causing unacceptable toxicity or mortality.[10][11] The results are essential for selecting a safe and effective dose range for subsequent efficacy studies.[10][12]

Animal Model: Swiss Webster or BALB/c mice (20-25g) are commonly used for initial toxicity screening.[13]

Experimental Protocol:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Dose Selection: Based on in vitro cytotoxicity data (if available), select a range of doses. A common starting point is a 3-5 fold dose escalation (e.g., 10, 30, 100, 300 mg/kg).

  • Grouping (n=3-5 per group, including both sexes):

    • Group 1: Vehicle control.

    • Group 2-N: Increasing doses of Compound P.

  • Administration: Administer a single dose of Compound P via the intended route for efficacy studies (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Observe animals daily for 7-14 days for clinical signs of toxicity, including:[10]

    • Changes in body weight (measure daily).

    • Changes in behavior (lethargy, agitation).

    • Physical appearance (piloerection, unkempt fur).

    • Morbidity and mortality.

  • Endpoint Definition: The MTD is typically defined as the highest dose that does not result in >15-20% body weight loss or mortality.[10]

Data Presentation: MTD Study Summary

Group Dose (mg/kg) Mean Body Weight Change (%) Clinical Observations Mortality
1 (Vehicle) 0 +/- 5% Normal 0/5
2 30 -2% Normal 0/5
3 100 -8% Mild lethargy on Day 1 0/5

| 4 | 300 | -22% | Significant lethargy, piloerection | 2/5 |

Section 2: Efficacy Evaluation in Inflammatory Models

Based on the well-established anti-inflammatory properties of the pyrazole scaffold, a primary line of investigation for Compound P should be in relevant inflammation models.[3][4][14]

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle and Rationale: This is the most widely used model for screening acute anti-inflammatory agents.[15][16] Injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[13][14][15] The model allows for the assessment of a compound's ability to inhibit this acute inflammatory process.[17]

G cluster_0 Experimental Timeline T0 T = -60 min Administer Compound P, Vehicle, or Reference Drug T1 T = 0 min Inject Carrageenan Measure Paw Volume (V0) T0->T1 T2 T = 1, 2, 3, 4, 5 hr Measure Paw Volume (Vt) T1->T2 T3 Data Analysis Calculate % Inhibition T2->T3

Caption: Workflow for the carrageenan-induced paw edema assay.

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).[15]

Experimental Protocol:

  • Animal Acclimatization & Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC).

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg or Celecoxib 30 mg/kg).

    • Group 3-N: Compound P at various doses (selected based on MTD study, e.g., 10, 30, 100 mg/kg).

  • Drug Administration: Administer the vehicle, positive control, or Compound P orally or intraperitoneally 60 minutes before the carrageenan injection.[18]

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[13]

  • Measurement of Paw Edema: Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a digital plethysmometer.[18]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour time point:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Data Presentation: Paw Edema Inhibition

Treatment Group Dose (mg/kg) Mean Paw Edema (ΔV) at 3h (mL) % Inhibition
Vehicle Control - 0.85 ± 0.07 -
Indomethacin 10 0.38 ± 0.05 55.3%
Compound P 10 0.72 ± 0.06 15.3%
Compound P 30 0.51 ± 0.04 40.0%

| Compound P | 100 | 0.35 ± 0.05 | 58.8% |

Potential Mechanism: COX-2 Inhibition

Many pyrazole-based anti-inflammatory agents function by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins.[1]

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 Upregulation Stimuli->COX2 AA Arachidonic Acid PGs Prostaglandins (PGE2, etc.) AA->PGs COX-2 Inflammation Inflammation (Pain, Edema, Fever) PGs->Inflammation CompoundP Compound P CompoundP->PGs Inhibits

Caption: Hypothetical mechanism of action via COX-2 inhibition.

Section 3: Efficacy Evaluation in Oncology Models

The structural features of pyrazoles are also common in kinase inhibitors and other anticancer agents, making oncology a key area for investigation.[2][6][19]

Protocol: Human Tumor Xenograft Model

Principle and Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.[10][20] They allow for the assessment of a compound's ability to inhibit tumor growth in vivo.[21][22][23] The choice of cell line should ideally be based on in vitro screening data showing sensitivity to Compound P.

Animal Model: Immunodeficient mice (e.g., athymic Nude or more severely compromised NSG mice) are required to prevent rejection of the human tumor cells.[10][20]

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma or A549 lung carcinoma) under standard conditions. Cells must be in the exponential growth phase and have >90% viability.[10]

  • Tumor Implantation: Subcutaneously inject 5-10 million cells, resuspended in a sterile medium (often mixed 1:1 with Matrigel® to improve tumor formation), into the right flank of each mouse.[10]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (a standard-of-care agent for the chosen cell line, e.g., 5-Fluorouracil).

    • Group 3-N: Compound P at various doses (e.g., daily or twice-daily oral gavage).

  • Treatment and Monitoring: Administer treatments according to the planned schedule (e.g., for 21-28 days).[10]

    • Measure tumor volume with digital calipers 2-3 times per week. Calculate volume using the formula: V = (Length x Width²) / 2 .[10]

    • Measure mouse body weight at the same time to monitor toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the treatment course is complete. Euthanize animals and excise tumors for weighing and further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Primary endpoint: Tumor Growth Inhibition (TGI).

      • % TGI = [ 1 - ( (ΔT_treated / ΔT_control) ) ] x 100

      • Where ΔT is the change in mean tumor volume from the start to the end of treatment.

Data Presentation: Xenograft Efficacy Summary

Treatment Group Dosing Schedule Mean Final Tumor Volume (mm³) % TGI Mean Body Weight Change (%)
Vehicle Control PO, QD 1650 ± 210 - +4%
Positive Control Varies 550 ± 95 68% -10%
Compound P (30 mg/kg) PO, QD 1100 ± 150 35% -2%

| Compound P (100 mg/kg) | PO, QD | 680 ± 110 | 60% | -6% |

References

  • Li Z, Zheng W, Wang H, Cheng Y, Fang Y, Wu F, et al. (2021) Application of animal models in cancer research: Recent progress and future prospects. Cancer Management and Research 13:2455–75.
  • Yuan J, Jiang B, Liu J, Liu J. (2016) ANIMAL MODELS OF CANCER BIOLOGY - PMC.
  • de Fátima Cordeiro, B., dos Santos, J. A., de Oliveira, M. V., & de Albuquerque, R. L. (2025) Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC.
  • Bhangale, G., & Acharya, S. (2016) Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
  • WuXi Biology. Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi AppTec.
  • Charles River Laboratories.
  • BenchChem. (2025) Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds. BenchChem.
  • Winship Cancer Institute of Emory University. Cancer Animal Models Shared Resource. Emory University.
  • BenchChem. (2025)
  • BenchChem. (2025) Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research. BenchChem.
  • Wang, L., & Liu, Y. (2025) Murine Pharmacokinetic Studies. Bio-protocol.
  • Xu, M., Chen, W., & Xie, G. (2023) Experimental mouse models for translational human cancer research. Frontiers.
  • Taconic Biosciences. Mouse Models for Oncology and Immuno-Oncology Research. Taconic Biosciences.
  • Hedayat, M., et al. (2023) Experimental animal models of chronic inflammation - PMC.
  • Protocols.io. (2025)
  • Zhang, H., et al. (2021) Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • BenchChem. (2025) Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 258. BenchChem.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • InterBioTox. In vivo Toxicology. InterBioTox.
  • BenchChem. (2025) Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Cloniprazepam. BenchChem.
  • Kumar, A., et al. (2022) A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research.
  • Chahal, G., et al. (2024) Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Corpus.
  • Ghotekar, S. (2024) Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
  • Al-Ostoot, F. H., et al. (2022) Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega.
  • Boukhatem, M. N. (2023) Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. IntechOpen.
  • WuXi AppTec. In Vivo Pharmacokinetics. WuXi AppTec.
  • Inotiv. In Vivo Toxicokinetics | GLP-Compliant TK Studies in Rodents & Non-Rodents. Inotiv.
  • National Cancer Institute. (2015) Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • de Cássia da Silveira e Sá, R., et al. (2013) In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Dittmann, K., et al. (2005) New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. Vivotecnia.
  • Creative Bioarray. In Vivo Toxicity Study.
  • Sharma, A., & Goyal, R. (2024) Natural Product Testing: Selecting in vivo Anticancer Assay Model.
  • Zhang, M., et al. (2020) Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)
  • Doma, A., et al. (2020) Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC.
  • Nam, G., et al. (2002) In Vitro and in Vivo Pharmacological Profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] Ethyl] Piperidine (NRA0161). PubMed.
  • Dyzhemesii, D. S., & Dziubenko, I. V. (2018) In vivo screening models of anticancer drugs.
  • Singh, N., et al. (2014) Current status of pyrazole and its biological activities - PMC.
  • Kumar, V., et al. (2025) Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole.
  • Hafez, H. N., et al. (2016) Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI.
  • Wang, X., et al. (2022) Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. MDPI.
  • Kulkarni, M. V., et al. (2013) Synthesis, characterization and antimicrobial activity of some new phenyl moiety.
  • Yekau, V., et al. (2022) Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journals.
  • ResearchGate. (2014) Synthesis, characterization and antimicrobial activities of some fluorine containing 2-(1-phenyl-3-aryl-1H-pyrazol-4-yl).

Sources

Application

Application Note: Catalytic Strategies for the Efficient Preparation of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Executive Summary The compound 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CAS: 1592725-46-6) has emerged as a privileged structural motif and critical intermediate in the synthesis of advanced kinase modulators, notabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CAS: 1592725-46-6) has emerged as a privileged structural motif and critical intermediate in the synthesis of advanced kinase modulators, notably HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors utilized in immuno-oncology [1]. The efficient, regioselective synthesis of this N-alkylated pyrazole presents a unique challenge: mitigating competitive O-alkylation at the C4-hydroxyl group while maximizing N1-alkylation yields.

This application note details two field-proven, catalyst-driven methodologies to synthesize this target: a highly direct Phase-Transfer Catalysis (PTC) route , and a fail-safe Palladium-Catalyzed Borylation-Oxidation sequence .

Mechanistic Insights & Catalyst Selection

Pathway A: Phase-Transfer Catalyzed (PTC) Direct N-Alkylation

Direct alkylation of 1H-pyrazol-4-ol with 2-chloro-4-fluorobenzyl halides in standard basic conditions often yields a mixture of N-alkylated and O-alkylated (ether) byproducts. To enforce regioselectivity, we employ a biphasic Phase-Transfer Catalysis (PTC) system using Tetrabutylammonium bromide (TBAB) [2].

  • Causality: The bulky tetrabutylammonium cation ( TBA+ ) extracts the carbonate base into the organic phase, facilitating the deprotonation of the pyrazole. The resulting tight ion pair between the pyrazolide anion and the sterically demanding TBA+ cation preferentially shields the harder oxygen center. This directs the electrophilic attack of the benzyl halide almost exclusively to the softer N1 nitrogen, dramatically improving the chemoselectivity profile.

Pathway B: Palladium-Catalyzed Borylation-Oxidation

When ultra-high purity is required and chromatographic separation of trace O-alkylated isomers is unfeasible, a de novo functionalization approach is preferred[3]. Here, 4-bromo-1H-pyrazole is N-alkylated first. The C4-position is blocked by bromine, reducing the reaction to a simple SN2 process.

  • Causality: The intermediate is subjected to a Miyaura borylation using Pd(dppf)Cl2​ . The large bite angle of the dppf ligand accelerates the reductive elimination step, preventing protodeboronation. The resulting boronic ester is then cleanly oxidized to the hydroxyl group using alkaline hydrogen peroxide. The nucleophilic attack of the hydroperoxide anion on the empty p-orbital of the boron atom, followed by a 1,2-aryl migration, ensures complete retention of the structural geometry [4].

Experimental Protocols (Self-Validating Workflows)

Protocol A: PTC-Mediated Direct Synthesis

Reagents: 1H-pyrazol-4-ol (1.0 eq), 2-chloro-4-fluorobenzyl bromide (1.05 eq), K2​CO3​ (2.5 eq), TBAB (0.1 eq), Toluene/Water (3:1 v/v).

  • Initiation: Charge a reactor with 1H-pyrazol-4-ol and TBAB in toluene. Stir at 400 rpm.

  • Base Addition: Add a pre-dissolved aqueous solution of K2​CO3​ . Self-Validation Checkpoint 1: The biphasic mixture should form a distinct emulsion, indicating active phase transfer.

  • Electrophile Addition: Dropwise add 2-chloro-4-fluorobenzyl bromide over 15 minutes. Heat to 65 °C for 4 hours.

  • Reaction Monitoring: Sample the organic layer. Self-Validation Checkpoint 2: LC-MS must show the depletion of starting material and the appearance of the target mass ( [M+H]+=227.0 ). TLC (EtOAc/Hexane 1:1) should reveal a dominant spot at Rf​≈0.4 .

  • Workup: Separate the phases, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via recrystallization from MTBE/Heptane to remove trace O-alkylated impurities.

Protocol B: Pd-Catalyzed Borylation-Oxidation Sequence

Step 1: N-Alkylation

  • React 4-bromo-1H-pyrazole (1.0 eq) with 2-chloro-4-fluorobenzyl bromide (1.05 eq) and Cs2​CO3​ (1.5 eq) in DMF at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: LC-MS of the intermediate (IntB) will show a characteristic bromine isotope pattern at [M+H]+=289.0/291.0 .

Step 2: Miyaura Borylation

  • Combine IntB (1.0 eq), Bis(pinacolato)diboron ( B2​pin2​ , 1.2 eq), anhydrous KOAc (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq) in degassed 1,4-dioxane.

  • Heat at 90 °C under N2​ for 6 hours.

  • Self-Validation Checkpoint 2: The reaction transitions from dark red to black. LC-MS confirms the boronic ester (IntC) at [M+H]+=337.1 .

Step 3: Oxidative Hydroxylation

  • Dissolve crude IntC in THF and cool to 0 °C.

  • Slowly add 2M NaOH (3.0 eq) followed by 30% H2​O2​ (3.0 eq). Stir for 1 hour at room temperature.

  • Self-Validation Checkpoint 3: The dark mixture will clarify to a pale yellow solution. Quench with saturated Na2​S2​O3​ (Starch-iodide paper must test negative for peroxides). Extract with EtOAc to isolate the final product ( [M+H]+=227.0 ).

Quantitative Data & Yield Comparison

ParameterPathway A (PTC N-Alkylation)Pathway B (Pd-Borylation/Oxidation)
Overall Yield 78 - 82%65 - 70% (Over 3 steps)
Regioselectivity (N:O) 92:8> 99:1
Catalyst Loading 10 mol% (TBAB)5 mol% ( Pd(dppf)Cl2​ )
Reaction Time 4.5 Hours12 Hours (Total)
Scalability Excellent (Kilogram scale)Moderate (Requires inert atmosphere)
Primary Advantage High atom economy, rapid executionAbsolute regiochemical fidelity

Visual Workflow

G SM1 1H-Pyrazol-4-ol RouteA Route A: PTC N-Alkylation Catalyst: TBAB SM1->RouteA SM2 4-Bromo-1H-pyrazole RouteB1 Route B Step 1: N-Alkylation SM2->RouteB1 Reagent 2-Chloro-4-fluorobenzyl halide Reagent->RouteA Reagent->RouteB1 Target 1-(2-Chloro-4-fluorobenzyl) -1H-pyrazol-4-ol RouteA->Target IntB 1-(2-Chloro-4-fluorobenzyl) -4-bromo-1H-pyrazole RouteB1->IntB RouteB2 Route B Step 2: Miyaura Borylation Catalyst: Pd(dppf)Cl2 IntB->RouteB2 IntC 4-Boronic Ester Intermediate RouteB2->IntC RouteB3 Route B Step 3: Oxidation Reagents: H2O2 / NaOH IntC->RouteB3 RouteB3->Target

Figure 1: Synthetic pathways for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol via PTC and Pd-catalysis.

References

  • Title: Aminopyrazine compounds as hpk1 inhibitor and the use thereof (WO2021032148A1)
  • Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Source: ResearchGate URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]

Method

Application Note: 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol as a Strategic Scaffold in Agrochemical Discovery

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Crop Protection Scientists Content Type: Technical Application Note & Experimental Protocols Executive Summary The discovery of novel agrochemicals relie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Crop Protection Scientists Content Type: Technical Application Note & Experimental Protocols

Executive Summary

The discovery of novel agrochemicals relies heavily on privileged heterocyclic scaffolds that offer both synthetic versatility and favorable physicochemical properties. 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (MW: 226.63 g/mol ) has emerged as a highly valuable building block in crop protection research. By combining a reactive 4-hydroxypyrazole core with a dual-halogenated benzyl moiety, this compound serves as a critical intermediate for the synthesis of next-generation fungicides (e.g., strobilurin analogs) and herbicides (e.g., HPPD inhibitors) [1].

This application note details the structural rationale behind this specific scaffold, outlines its primary applications in agrochemical library synthesis, and provides validated, step-by-step experimental protocols for its utilization.

Physicochemical Profiling & Structural Rationale

The efficacy of an active ingredient (AI) in agrochemicals is dictated by its ability to penetrate plant cuticles or fungal cell walls while resisting rapid environmental or metabolic degradation. The architecture of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is specifically tailored for these requirements:

  • The 2-Chloro-4-fluorobenzyl Moiety: The inclusion of the ortho-chloro and para-fluoro substitutions significantly enhances the lipophilicity (LogP) of the molecule, optimizing cuticular penetration. Crucially, the highly electronegative fluorine atom at the para position blocks cytochrome P450-mediated oxidative metabolism, thereby extending the half-life of the resulting active ingredient in the field [3].

  • The 4-Hydroxypyrazole Core: Unlike 3- or 5-hydroxypyrazoles, the 4-hydroxyl group is less prone to complex tautomerization, offering a predictable and highly reactive nucleophilic center. This allows for straightforward O-alkylation or O-acylation to generate ether or ester linkages, which are fundamental to the pharmacophores of many commercial fungicides and herbicides [2].

Core Applications in Crop Protection

Synthesis of Novel Complex III Inhibitors (Strobilurin Analogs)

Strobilurins are broad-spectrum fungicides that act by inhibiting the mitochondrial cytochrome bc1 complex (Complex III) at the Qo site, halting fungal ATP synthesis. By subjecting 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol to base-catalyzed O-alkylation with a toxophore such as methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, researchers can generate novel strobilurin analogs. The pyrazole ring acts as a rigid, electron-rich linker that optimally positions the halogenated benzyl group deep within the hydrophobic pocket of the Qo site [2].

Precursors for HPPD-Inhibiting Herbicides

Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) leads to the depletion of plastoquinone, causing bleaching and death in susceptible weeds. While many commercial HPPD inhibitors utilize 5-hydroxypyrazoles, O-acylated 4-hydroxypyrazole derivatives are actively investigated as pro-herbicides. The ester linkage is cleaved in planta to release the active pyrazole moiety, providing a controlled-release mechanism that enhances crop selectivity [1].

Workflow A 1-(2-Chloro-4-fluorobenzyl) -1H-pyrazol-4-ol B Base-Catalyzed O-Alkylation (K2CO3, DMF) A->B Electrophile: Alkyl Halide C O-Acylation (Et3N, DCM) A->C Electrophile: Acyl Chloride D Strobilurin Analogs (Complex III Inhibitors) B->D E Novel Herbicides (HPPD Inhibitors) C->E F In Vitro / In Vivo Efficacy Screening D->F E->F

Caption: Synthetic divergence of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol into fungicidal and herbicidal pipelines.

Experimental Protocols

Protocol A: Base-Catalyzed O-Alkylation for Fungicide Library Synthesis

Objective: To synthesize a pyrazole-ether strobilurin analog via nucleophilic substitution.

Materials:

  • 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (1.0 eq)

  • Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N2​ , dissolve 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (500 mg, 2.2 mmol) in 10 mL of anhydrous DMF.

  • Base Activation: Add finely powdered anhydrous K2​CO3​ (608 mg, 4.4 mmol) to the solution. Stir at room temperature for 15 minutes to allow for the deprotonation of the 4-hydroxyl group, forming the reactive phenoxide-like intermediate.

  • Electrophile Addition: Dropwise, add a solution of the bromomethyl electrophile (689 mg, 2.42 mmol) dissolved in 2 mL of DMF.

  • Reaction & Monitoring (Self-Validation): Heat the reaction mixture to 60°C. Monitor the reaction via LC-MS (ESI+). Validation Check: The reaction is deemed complete when the parent mass peak ( [M+H]+=227.04 ) completely disappears, replaced by the product peak ( [M+H]+≈431.11 ). This typically occurs within 4-6 hours.

  • Workup: Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 3×10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc, 80:20 v/v).

Protocol B: High-Throughput In Vitro Fungicidal Screening (Microtiter Assay)

Objective: To evaluate the Complex III inhibitory activity of the synthesized pyrazole analogs against fungal pathogens (e.g., Zymoseptoria tritici).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized analogs in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to achieve final assay concentrations ranging from 0.01 µM to 100 µM (final DMSO concentration ≤1% ).

  • Inoculation: Dispense 100 µL of fungal spore suspension ( 1×105 spores/mL in YBA broth) into 96-well microtiter plates.

  • Treatment: Add 1 µL of the serially diluted compounds to the respective wells.

  • Controls (Self-Validation):

    • Positive Control: Pyraclostrobin (10 µM).

    • Negative Control: 1% DMSO vehicle.

  • Incubation & Readout: Incubate plates at 20°C in the dark for 72 hours. Measure optical density (OD) at 620 nm using a microplate reader to quantify mycelial growth.

  • Data Analysis: Calculate the IC50​ values using non-linear regression. Validation Check: Calculate the Z'-factor for the assay plate; a Z'-factor >0.5 confirms assay robustness and validates the screening data.

Mechanism of Action & Data Presentation

The synthesized pyrazole-ether analogs target the mitochondrial electron transport chain. By competitively binding to the Qo site, they prevent the transfer of electrons from ubiquinol to cytochrome c, leading to an energy crisis within the fungal cell.

Pathway UQH2 Ubiquinol (UQH2) Qo Qo Site (Cytochrome bc1) UQH2->Qo Electron Transfer CytC Cytochrome c (Reduced) Qo->CytC Normal Pathway Death Fungal Cell Death (Energy Depletion) Qo->Death Blocked Transfer ATP ATP Synthesis (Fungal Survival) CytC->ATP Inhibitor Pyrazole-based Strobilurin Analog Inhibitor->Qo Competitive Binding

Caption: Mechanism of Complex III inhibition by pyrazole-based strobilurin analogs.

Table 1: Physicochemical Properties and Representative Reaction Metrics

ParameterValue / MetricAnalytical Method
Molecular Weight (Core) 226.63 g/mol LC-MS (ESI+)
LogP (Predicted Core) 2.8 - 3.1RP-HPLC
O-Alkylation Yield (Protocol A) 82% - 89%Gravimetric / 1H -NMR
Purity (Post-Flash) > 98%HPLC-UV (254 nm)
Assay Z'-Factor (Protocol B) 0.72Optical Density (620 nm)

References

  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(6), 1467-1502. Available at: [Link]

  • Cho, K. Y., et al. (1998). Propenoic ester derivatives having 4-hydroxypyrazole group and the use thereof. US Patent 5,776,965A.
  • Fustero, S., et al. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, 112(8), 4788–4827. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1-benzyl-1H-pyrazol-4-ol derivatives[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1-benzyl-1H-pyrazol-4-ol derivatives[1]. The target molecule, 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol , presents unique chemoselectivity challenges due to the ambidentate nature of the pyrazole ring and the lability of the 2-chloro substituent under reductive conditions.

This guide is designed to move beyond basic recipes. We will dissect the mechanistic causality behind common synthetic failures and provide a self-validating, field-proven protocol to maximize your yield and purity.

Part 1: Route Selection & Mechanistic Causality

Before troubleshooting, we must analyze why certain synthetic routes fail. The synthesis of 4-hydroxypyrazoles typically falls into three strategic categories. Table 1 summarizes the quantitative and qualitative data for these approaches.

Table 1: Quantitative Comparison of Synthetic Strategies
Synthetic RouteAvg. Overall YieldRegioselectivity (N vs O)Major Impurities / Critical Failure ModesScalability
A: Direct Alkylation (1H-pyrazol-4-ol + Benzyl Halide)25 - 35%Poor (Competing O-alkylation)O-alkylated ether, N,O-dialkylated byproduct.Low
B: O-Benzyl Protection (4-Benzyloxy-1H-pyrazole route)< 20%Excellent (OH protected)Dechlorinated product during Pd/C debenzylation.Low
C: Bromo-Borylation (4-Bromo-1H-pyrazole route)70 - 75% Excellent Trace debrominated intermediate; easily purged.High

The Causality of Failure in Routes A and B:

  • Route A (Direct Alkylation): 1H-pyrazol-4-ol is an ambidentate nucleophile. Even with soft bases or phase-transfer catalysts, the oxygen atom is highly nucleophilic, leading to massive O-alkylation and N,O-dialkylation.

  • Route B (O-Benzyl Protection): While this solves the regioselectivity issue, the final deprotection step is fatal. Removing an O-benzyl group typically requires catalytic hydrogenation (H2, Pd/C). However, the 2-chloro group on your benzyl moiety is highly susceptible to hydrodehalogenation under these conditions. You will successfully deprotect the alcohol, but you will lose the crucial chlorine atom.

The Solution: The Borylation-Oxidation Route (Route C) is the gold standard. By starting with 4-bromo-1H-pyrazole, you block the 4-position, forcing exclusive N-alkylation[2]. Subsequent Miyaura borylation[3][4] and mild peroxide oxidation cleanly yield the 4-ol without subjecting the 2-chloro-4-fluorobenzyl group to harsh reductive conditions.

RouteComparison cluster_A Route A: Direct Alkylation cluster_B Route B: O-Benzyl Protection cluster_C Route C: Borylation-Oxidation Target Target Molecule: 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol A1 1H-pyrazol-4-ol + Benzyl Halide A2 Major O-Alkylation & N,O-Dialkylation A1->A2 Poor Regioselectivity A2->Target B1 4-Benzyloxy-1H-pyrazole + Benzyl Halide B2 N-Alkylated Intermediate B1->B2 Good Yield B3 Dechlorinated Byproduct (Loss of 2-Cl) B2->B3 H2, Pd/C Hydrodehalogenation B3->Target C1 4-Bromo-1H-pyrazole + Benzyl Halide C2 1-Benzyl-4-bromo-1H-pyrazole C1->C2 C3 Miyaura Borylation C2->C3 C4 Oxidation (H2O2/NaOH) C3->C4 C4->Target

Fig 1. Synthetic route comparison highlighting chemoselectivity and dechlorination risks.

Part 2: Troubleshooting FAQs

Q: I am running the Miyaura borylation (Route C, Step 2), but my conversion is stalling at 50%. How do I push it to completion? A: Stalled Miyaura borylations of pyrazoles are almost always caused by catalyst poisoning via oxygen or water, which leads to competitive protodebromination[4]. Actionable Fix: Ensure your 1,4-dioxane is strictly anhydrous. Degas the solvent by sparging with argon for at least 30 minutes prior to adding the Pd(dppf)Cl₂ catalyst. Switch your base to freshly oven-dried Potassium Acetate (KOAc); damp KOAc will hydrolyze the B₂pin₂ reagent.

Q: During the oxidation step (Route C, Step 3), my reaction mixture turned black and I recovered no product. What happened? A: You likely added the 30% H₂O₂ too rapidly at room temperature. The oxidation of the carbon-boron bond is highly exothermic. If the temperature spikes, the peroxide will rapidly decompose (often catalyzed by trace palladium carryover from the previous step), destroying the pyrazole ring. Actionable Fix: Cool the reaction to 0°C. Add the H₂O₂ dropwise over 20 minutes, ensuring the internal temperature never exceeds 10°C during addition.

Q: How can I self-validate that the halogen wasn't lost during my workflow? A: Use LC-MS with isotopic pattern analysis. A molecule with one chlorine atom will show an [M+H]⁺ and [M+2+H]⁺ peak in a 3:1 ratio. If your mass spectrum shows a single sharp peak at [M-34]⁺ (loss of Cl + gain of H), you have suffered hydrodehalogenation.

Part 3: Field-Proven Experimental Protocol (Borylation-Oxidation Route)

This methodology utilizes a self-validating sequence where each intermediate can be isolated and verified, ensuring high fidelity of the final product[2][5].

Step 1: N-Alkylation of 4-bromo-1H-pyrazole
  • Setup: To an oven-dried 250 mL round-bottom flask, add 4-bromo-1H-pyrazole (1.0 eq, 10 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 15 minutes to allow deprotonation.

  • Alkylation: Dropwise, add 2-chloro-4-fluorobenzyl bromide (1.05 eq).

  • Heating & Monitoring: Heat the mixture to 80°C for 4 hours. Validation: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the starting material.

  • Workup: Cool to room temperature, dilute with water (150 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine (3 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate to yield Intermediate 1 (1-(2-chloro-4-fluorobenzyl)-4-bromo-1H-pyrazole).

Step 2: Miyaura Borylation
  • Setup: In a Schlenk flask, combine Intermediate 1 (1.0 eq, 8 mmol), Bis(pinacolato)diboron (B₂pin₂, 1.5 eq), and anhydrous KOAc (3.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane (40 mL). Sparge the suspension with Argon for 30 minutes.

  • Catalysis: Under Argon flow, quickly add Pd(dppf)Cl₂ (0.05 eq). Seal the flask.

  • Reaction: Heat to 90°C for 12 hours. Validation: LC-MS should show the [M+H]⁺ mass corresponding to the pinacol boronic ester.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate to yield crude Intermediate 2 (1-(2-chloro-4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).

Step 3: Oxidation to 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
  • Setup: Dissolve crude Intermediate 2 in THF (30 mL) and cool to 0°C in an ice bath.

  • Oxidation: Add 2M aqueous NaOH (3.0 eq). Then, very slowly add 30% aqueous H₂O₂ (3.0 eq) dropwise via an addition funnel.

  • Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench: Cool back to 0°C and carefully quench excess peroxide with saturated aqueous Na₂S₂O₃ (20 mL). Validation: Use peroxide test strips to ensure complete quenching before extraction.

  • Purification: Acidify the aqueous layer to pH 6 using 1M HCl. Extract with EtOAc (3 x 30 mL). Dry, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure target compound.

Workflow Step1 Step 1: N-Alkylation 4-Bromo-1H-pyrazole + 2-Cl-4-F-BnBr K2CO3, DMF, 80°C Step2 Step 2: Borylation B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Step1->Step2 Step3 Step 3: Oxidation 30% H2O2, NaOH THF/H2O, 0°C -> RT Step2->Step3 Workup Workup & Purification Na2S2O3 quench EtOAc Extraction Step3->Workup Product Pure Target Yield: ~72% Overall Workup->Product

Fig 2. Step-by-step experimental workflow for the optimized Borylation-Oxidation route.

References

  • The Royal Society of Chemistry. "Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate)". rsc.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low DMSO Solubility of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solvation of complex small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solvation of complex small molecules. 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol presents a unique set of physicochemical challenges. This guide provides a mechanistic understanding of these challenges, self-validating protocols to overcome them, and answers to frequently asked questions to ensure the integrity of your downstream assays.

Mechanistic Overview: The Causality of Poor Solubility

To effectively troubleshoot solubility, we must first understand the molecular forces at play. 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is notoriously difficult to dissolve in dimethyl sulfoxide (DMSO) due to three converging factors:

  • High Crystal Lattice Energy: The molecule features a pyrazole ring and a hydroxyl (-OH) group at the 4-position. The -OH acts as a strong hydrogen bond donor, while the pyrazole nitrogens act as potent acceptors. This creates a dense network of intermolecular hydrogen bonds. Combined with the planar 2-chloro-4-fluorobenzyl group, which promotes strong π−π stacking, the resulting crystal lattice energy is exceptionally high[1][2].

  • Endothermic Dissolution: Overcoming this lattice energy is an endothermic process. At standard room temperature (20-25°C), the thermodynamic energy is often insufficient to break the solute-solute interactions, even in a highly polar aprotic solvent like DMSO[3][4].

  • Hygroscopic Solvent Degradation: DMSO is highly hygroscopic. If the DMSO stock absorbs even trace amounts of water from the atmosphere, its solvating power for hydrophobic small molecules drops drastically due to the preferential hydrogen bonding between DMSO and water, which excludes the lipophilic compound[3][5].

Diagnostic Workflow

Before altering your experimental design, follow this logical progression to isolate the root cause of the solubility failure.

G Start 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Insoluble in DMSO CheckDMSO Is DMSO Anhydrous (<0.1% H2O) & Fresh? Start->CheckDMSO ReplaceDMSO Use Fresh Anhydrous DMSO under Argon CheckDMSO->ReplaceDMSO No HeatSonicate Apply Endothermic Energy (30-40°C) & Sonication CheckDMSO->HeatSonicate Yes ReplaceDMSO->HeatSonicate Dissolved1 Fully Dissolved (Validate via HPLC) HeatSonicate->Dissolved1 Success Cosolvent Add Co-solvent (e.g., PEG400, DMF) HeatSonicate->Cosolvent Fails Dissolved2 Fully Dissolved (Validate via HPLC) Cosolvent->Dissolved2 Success Formulation Consider Structural Modification or Salt Formation Cosolvent->Formulation Fails

Caption: Diagnostic workflow for resolving low DMSO solubility of pyrazole derivatives.

Step-by-Step Troubleshooting Protocols

Every protocol utilized in your workflow must be a self-validating system. Do not assume a clear solution means the compound is fully solvated; micro-aggregates can persist and ruin biological assays[6].

Protocol A: Overcoming Lattice Energy (Thermal & Mechanical Energy)

Causality: Because the dissolution of pyrazole derivatives is typically endothermic, applying controlled thermal energy shifts the thermodynamic equilibrium toward solvation[3][4]. Sonication provides mechanical cavitation, breaking apart micro-aggregates and increasing the surface area exposed to the solvent[3][6].

  • Preparation: Weigh the desired amount of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol into a sterile, dry glass vial.

  • Solvent Addition: In a low-humidity environment (preferably a glove box), add freshly opened, anhydrous DMSO (≥99.9% purity, <0.1% water)[3][4].

  • Mechanical Disruption: Vortex the vial vigorously for 2 to 5 minutes to disperse the powder[4].

  • Cavitation: Place the vial in a sonicator bath for 10–15 minutes. Ensure the water level in the bath matches the solvent level in the vial[3].

  • Thermal Incubation: Transfer the vial to a heating block set to 37°C–40°C for 15 minutes. Caution: Do not exceed 50°C to prevent thermal degradation of the compound[3][4].

  • Validation Step: Visually inspect the solution against a strong light source. To definitively validate solubility, centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the solution was supersaturated. Quantify the supernatant concentration using HPLC-UV[3][7].

Protocol B: Preventing Aqueous "Crash Out" (Dilution Strategy)

Causality: A common failure point occurs when the DMSO stock is added to an aqueous assay buffer. The DMSO rapidly diffuses into the bulk water phase, stripping the hydrophobic pyrazole derivative of its solvation shell. This leads to local supersaturation and rapid precipitation (crashing out)[3][6].

  • Serial Solvent Dilution: Do not dilute a highly concentrated DMSO stock directly into the aqueous buffer. Instead, perform your serial dilutions in 100% DMSO first to reach the minimum required concentration[3].

  • Buffer Pre-conditioning: Pre-spike your aqueous assay buffer with a small, assay-tolerated amount of DMSO (e.g., 0.1%) or a surfactant (e.g., Tween-20) to reduce the polarity gradient[3].

  • Dynamic Addition: While vigorously vortexing the aqueous buffer, add the diluted DMSO stock dropwise. The mechanical agitation ensures rapid dispersion, preventing localized zones of high compound concentration[4].

  • Validation Step: Measure the optical density (OD) of the final buffer at 600 nm. An increase in OD indicates light scattering caused by the formation of micro-precipitates.

Quantitative Solvation Strategies

When standard protocols fail, chemical or physical modifications to the solvent system are required. The table below summarizes the expected quantitative impact of various interventions based on standard behaviors of pyrazole derivatives[3][5][7].

StrategyMechanistic ActionEstimated Solubility GainExperimental Caveat
Anhydrous DMSO Substitution Eliminates hydrophobic exclusion driven by trace water contamination.2 to 5-fold increaseRequires strict inert atmosphere storage and handling.
Thermal Energy (40°C) Overcomes endothermic crystal lattice energy temporarily.3 to 10-fold increaseRisk of thermal degradation; compound may crash out upon cooling.
Co-solvent Addition (PEG400) Disrupts solute-solute hydrogen bonding networks via competitive binding.5 to 15-fold increaseHigh viscosity; may interfere with downstream biological assay readouts.
Stepwise Serial Dilution Prevents rapid nucleation during aqueous introduction by lowering gradients.>90% recovery in bufferIncreases final assay volume; requires precise pipetting.

Frequently Asked Questions (FAQs)

Q1: My solution was perfectly clear yesterday, but today there are crystals at the bottom of the tube. Why did this happen? A1: This is a classic symptom of temperature fluctuation or moisture absorption. DMSO freezes at 18.5°C. Storing the stock solution in a refrigerator or freezer causes the solvent to crystallize, which forces the compound out of solution[4]. Once the compound crystallizes, it forms a highly stable lattice that is incredibly difficult to redissolve without repeating the heating and sonication steps[4]. Always store your compounds as single-use aliquots at room temperature in a desiccator if short-term stability allows.

Q2: I need to test this compound in a cell-based assay. How much DMSO can I safely carry over? A2: To avoid confounding cytotoxic effects, the final concentration of DMSO in cell culture media should generally be kept strictly below 0.5% (v/v)[4]. If your compound precipitates at this concentration, you must utilize a co-solvent strategy or consider adding a carrier protein (like Bovine Serum Albumin) to the media, which can bind hydrophobic ligands and maintain them in solution[3][5][8].

Q3: If all solvent optimizations fail, what is the next step? A3: If physical modifications to the solvent fail, you must look at chemical modifications to the compound itself. Medicinal chemistry strategies to improve solubility include disrupting the planarity of the molecule (e.g., adding steric bulk to prevent π−π stacking) or removing rigid amide/hydrogen-bonding networks to increase rotational degrees of freedom, which lowers the crystal packing energy[1][2][5].

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain, PMC,[Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease, ResearchGate,[Link]

  • Compound Solubility with Dimethylsulfoxide, Hampton Research,[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization, PubMed, [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study, PMC,[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical scientists, ensuring the structural integrity of complex Active Pharmaceutical Ingredients (APIs) is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical scientists, ensuring the structural integrity of complex Active Pharmaceutical Ingredients (APIs) is paramount. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to prevent the thermal degradation of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol during storage and handling.

Part 1: Mechanistic Vulnerabilities (FAQs)

Q: Why is 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol specifically vulnerable to thermal degradation? A: The thermal instability of this API is dictated by the electronic interplay between its three core structural features: the pyrazole ring, the C4-hydroxyl group, and the halogenated N-benzyl linkage.

  • C4-Hydroxyl Autoxidation: The hydroxyl group situated on the electron-rich pyrazole ring is highly susceptible to autoxidation. Thermal energy provides the activation energy necessary for ambient or dissolved oxygen to abstract a hydrogen atom, generating a reactive pyrazolone-like radical that triggers a degradation cascade.

  • N-Benzyl C-N Bond Cleavage: The 2-chloro-4-fluorobenzyl moiety is strongly electron-withdrawing due to the inductive effects of the ortho-chloro and para-fluoro substituents. This creates a partial positive charge on the benzylic carbon, weakening the C-N bond connecting it to the pyrazole core. Elevated temperatures induce homolytic cleavage or facilitate nucleophilic attack by residual moisture (hydrolysis).

  • Unimolecular Ring Decomposition: While heterocycles are generally robust, quantum chemistry studies on pyrazole energetic materials demonstrate that extreme thermal stress can trigger unimolecular decomposition channels, with N2​ elimination being the preferred initial decay pathway for pyrazole derivatives[1].

G API 1-(2-Chloro-4-fluorobenzyl) -1H-pyrazol-4-ol ThermalStress Thermal Stress (>40°C, High Humidity) API->ThermalStress Oxidation C4-Hydroxyl Oxidation (Radical Formation) ThermalStress->Oxidation Cleavage N-Benzyl C-N Cleavage (Dealkylation) ThermalStress->Cleavage RingOpening Pyrazole Ring Opening (N2 Elimination) ThermalStress->RingOpening

Fig 1. Primary thermal degradation pathways of the target API under environmental stress.

Part 2: Storage & Environmental Controls (FAQs)

Q: What are the regulatory-compliant storage conditions required to prevent degradation of this compound? A: Because this molecule is thermally labile, ambient storage will lead to unacceptable impurity profiles over time. Storage must align with the ICH Q1A(R2) guidelines for APIs intended for cold storage[2]. Cold storage mitigates the kinetic energy required for the degradation pathways outlined above, preserving the molecular structure and extending shelf life[3].

Q: How do temperature excursions during transit impact the API, and how is this quantified? A: Short-term temperature fluctuations (excursions) are evaluated using the Mean Kinetic Temperature (MKT) . MKT is not a simple arithmetic average; it is an isothermal temperature that calculates the cumulative thermal stress experienced by the API. Because thermal degradation follows non-linear Arrhenius kinetics, MKT weights higher temperatures exponentially heavier[4]. If the MKT exceeds the validated threshold during transit, the batch must be quarantined and subjected to targeted HPLC-HRMS impurity profiling.

Quantitative Data: Stability & Kinetic Parameters

Table 1: ICH Q1A(R2) Stability Testing Matrix for Cold Storage APIs [2]

Study TypeStorage ConditionMinimum Time PeriodTesting FrequencyPurpose
Long-Term 5°C ± 3°C12 Months0, 3, 6, 9, 12 monthsEstablish baseline shelf-life and label claims.
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 Months0, 3, 6 monthsPredict long-term degradation kinetics.
Stress (Forced) 60°C to 80°C7 to 14 DaysDaily / WeeklyIdentify degradation products and pathways.

Table 2: Thermodynamic Vulnerability Profile of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Degradation PathwayPrimary CatalystKinetic DriverPreventive Storage Action
Autoxidation Trace O2​ , PeroxidesTemperature > 25°CNitrogen backfilling, opaque containers.
C-N Cleavage Residual MoistureTemperature > 40°CDesiccant inclusion, strict humidity control.
N2​ Elimination Extreme HeatTemperature > 150°CAvoid high-heat drying (use vacuum evaporation).

Part 3: Analytical Workflows & Troubleshooting

Q: How do I design a robust forced degradation study to validate our specific formulation of this API? A: To accurately map the degradation kinetics without introducing analytical artifacts, you must utilize a Self-Validating Forced Thermal Degradation Protocol .

The causality behind this specific protocol lies in its internal control mechanisms: thermal degradation is a continuous kinetic process. If stressed samples are allowed to cool slowly on a benchtop before analysis, degradation continues at a decreasing rate, skewing the Arrhenius calculations. By implementing cryo-quenching , we instantly arrest the kinetic state. Furthermore, a parallel -20°C control validates that any observed degradation is strictly due to the applied thermal stress, ruling out solvent incompatibility or HPLC injector degradation.

Step-by-Step Methodology: Self-Validating Forced Thermal Degradation Assay
  • Sample Preparation (Inert Environment):

    • Prepare a 1.0 mg/mL stock solution of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol in LC-MS grade Acetonitrile/Water (50:50 v/v).

    • Aliquot 1 mL into amber glass HPLC vials to prevent concurrent photolytic degradation. Purge the headspace of each vial with high-purity Nitrogen gas to isolate thermal effects from oxidative artifacts.

  • Thermal Stress Induction:

    • Place the test vials in a calibrated stability chamber set to 60°C and 80°C.

    • Self-Validating Step: Simultaneously place a control vial in a -20°C freezer. This control will be analyzed alongside the stressed samples to prove that the solvent system and analytical method do not induce baseline degradation.

  • Cryo-Quenching (Kinetic Arrest):

    • At predefined time points (Day 1, 3, 7, 14), remove one vial from the stability chamber.

    • Immediately submerge the vial in a Dry Ice/Ethanol bath (-78°C) for 60 seconds. This rapid thermal drop instantly halts the degradation kinetics, ensuring the sample represents the exact degradation state at the time of removal.

  • Chromatographic Analysis:

    • Allow the quenched sample to equilibrate to 4°C.

    • Analyze via HPLC-UV (monitoring at the API's λmax​ ) coupled with High-Resolution Mass Spectrometry (HRMS).

    • Look for specific mass shifts: A loss of the 2-chloro-4-fluorobenzyl mass signature indicates C-N bond cleavage, while a +16 Da shift indicates hydroxyl autoxidation.

  • Data Interpretation:

    • Plot the natural log of the remaining parent API concentration against time to determine the reaction order and calculate the activation energy ( Ea​ ) using the Arrhenius equation.

Workflow Start API Batch Selection & Preparation Stress Thermal Stress (60°C / 80°C) Start->Stress Quench Cryo-Quenching (-78°C Arrest) Stress->Quench Analyze HPLC-HRMS Analysis Quench->Analyze Evaluate Kinetic Modeling & Shelf-Life Prediction Analyze->Evaluate

Fig 2. Self-validating workflow for forced thermal degradation and kinetic evaluation.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2] URL: [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications - Journal of Physical Chemistry A.[1] URL:[Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.[3] URL:[Link]

  • A Comprehensive Pharmaceutical Cold Chain API Cold Storage Condition Comparison Guide. TrueCold Blog.[4] URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Derivatives

Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. The target molecule, 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, is a high-value intermediate in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. The target molecule, 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, is a high-value intermediate in drug development.

The primary challenge in synthesizing this molecule lies in the ambident nucleophilicity of the 1H-pyrazol-4-ol core. Direct alkylation with 2-chloro-4-fluorobenzyl bromide frequently results in an intractable mixture of N-alkylation and O-alkylation products. To circumvent this, researchers employ protective or surrogate strategies. This guide provides troubleshooting protocols, mechanistic insights, and optimized methodologies for the two most reliable synthetic routes: Pathway A (Ether Cleavage) and Pathway B (Boronic Ester Oxidation).

SynthesisPathways Start Starting Material (1H-pyrazole derivative) PathA_SM 4-Methoxy-1H-pyrazole Start->PathA_SM Pathway A PathB_SM 4-(4,4,5,5-Tetramethyl- 1,3,2-dioxaborolan-2-yl)- 1H-pyrazole Start->PathB_SM Pathway B Alkylation N-Alkylation (2-Chloro-4-fluorobenzyl bromide, Base, Solvent) PathA_SM->Alkylation PathB_SM->Alkylation PathA_Int 1-(2-Chloro-4-fluorobenzyl)- 4-methoxy-1H-pyrazole Alkylation->PathA_Int from Path A SM PathB_Int 1-(2-Chloro-4-fluorobenzyl)- 4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)- 1H-pyrazole Alkylation->PathB_Int from Path B SM Deprotection Deprotection (BBr3, DCM) PathA_Int->Deprotection Oxidation Oxidation (H2O2, NaOH, THF/H2O) PathB_Int->Oxidation Target Target Molecule 1-(2-Chloro-4-fluorobenzyl)- 1H-pyrazol-4-ol Deprotection->Target Oxidation->Target

Figure 1: Divergent synthetic pathways for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol.

Troubleshooting & FAQs

Q1: Why am I observing significant O-alkylation when attempting direct alkylation of 1H-pyrazol-4-ol with 2-chloro-4-fluorobenzyl bromide? Expert Answer: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) principles. The oxygen atom of the hydroxyl group is a "harder" nucleophile compared to the pyrazole nitrogen. When using strong bases (like NaH) in polar aprotic solvents, the phenoxide-like oxygen is highly activated, leading to competitive or even dominant O-alkylation. To achieve exclusive N-alkylation, you must mask the oxygen. We strongly recommend Pathway B (boronic ester surrogate) as detailed in1, as it completely eliminates O-alkylation and provides superior overall yields[1].

Q2: In Pathway B, my N-alkylation step (using 4-pyrazoleboronic acid pinacol ester) stalls at 70% conversion. How can I drive it to completion? Expert Answer: Incomplete conversion in the N-alkylation of pyrazole boronic esters is usually tied to poor base solubility or insufficient electrophile activation. If you are using K₂CO₃ in MeCN, switch to Cesium Carbonate (Cs₂CO₃) in DMF. The larger cesium cation provides a more "naked" and reactive pyrazolide anion due to weaker ion-pairing. Additionally, adding a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) facilitates an in situ Finkelstein reaction, converting the benzyl bromide into a highly reactive benzyl iodide intermediate, altering the reactivity of the system[2].

Q3: During the oxidation of the boronic ester (Pathway B), I am losing yield to ring-opening or degradation. What are the ideal conditions? Expert Answer: Over-oxidation or pyrazole ring degradation occurs if the reaction temperature exceeds 25°C or if the H₂O₂ concentration is too high locally. The oxidation of the C-B bond to a C-O bond proceeds via a hydroperoxide intermediate, and this step is highly exothermic. You must cool the reaction to 0°C before adding 30% H₂O₂ dropwise, and maintain the temperature below 10°C during the addition.

Q4: I am using Pathway A (4-methoxypyrazole). The BBr₃ deprotection is yielding a black tarry mixture. What is going wrong? Expert Answer: BBr₃ is a highly aggressive Lewis acid. While the 2-chloro-4-fluorobenzyl group is relatively electron-deficient, it can still undergo side reactions (like benzylic cleavage) under prolonged exposure to BBr₃ at room temperature. Ensure the reaction is strictly anhydrous, perform the addition at -78°C, and do not let the reaction warm above 0°C. If issues persist, transitioning to Pathway B is recommended, as it is the modern, milder standard for these transformations as seen in3[3].

Quantitative Data: Alkylation Condition Optimization

The following table summarizes the optimization data for the critical N-alkylation step in Pathway B.

Table 1: Optimization of N-Alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-Chloro-4-fluorobenzyl bromide (1.1 equiv).

EntryBase (1.5 eq)SolventTemp (°C)AdditiveConversion (%)Isolated Yield (%)
1K₂CO₃MeCN80None6558
2K₂CO₃DMF60None7872
3NaHTHF0 to 25None8579
4Cs₂CO₃DMF60None9588
5 Cs₂CO₃ DMF 60 NaI (0.1 eq) >99 94

Causality Note: Entry 5 represents the optimized conditions. The synergistic effect of Cs₂CO₃ (enhanced nucleophilicity via loose ion pairing) and NaI (electrophile activation) drives the reaction to near-quantitative conversion.

Standardized Experimental Protocols

To ensure a self-validating workflow, the following protocols integrate built-in analytical checkpoints.

Protocol 1: Optimized N-Alkylation (Synthesis of Intermediate)

Target: 1-(2-Chloro-4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to pre-form the pyrazolide anion.

  • Activation: Add NaI (0.1 equiv, 1 mmol) followed by the dropwise addition of 2-chloro-4-fluorobenzyl bromide (1.1 equiv, 11 mmol).

  • Reaction: Heat the mixture to 60°C and stir for 4 hours.

    • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material peak (m/z 195 [M+H]+) is fully consumed.

  • Workup: Cool to room temperature. Quench with ice water (3 volumes). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), water, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate as a white solid.

Protocol 2: Mild Oxidative Cleavage (Synthesis of Final Product)

Target: 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 equiv, 8 mmol) in a 1:1 mixture of THF and water (0.15 M).

  • Basification: Cool the solution to 0°C using an ice-water bath. Slowly add 2M aqueous NaOH (3.0 equiv, 24 mmol).

  • Oxidation: Dropwise add 30% aqueous H₂O₂ (3.0 equiv, 24 mmol) over 15 minutes, ensuring the internal temperature strictly remains below 10°C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quench: Cool back to 0°C and carefully quench unreacted peroxides by adding saturated aqueous Na₂S₂O₃ (10 mL). Stir for 15 minutes.

    • Validation Checkpoint: Test the aqueous layer with KI-starch paper. It must remain colorless, indicating all peroxides are neutralized. Do not proceed to extraction if the paper turns blue/black.

  • Isolation: Adjust the pH to ~6 using 1M HCl. Extract with EtOAc (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Triturate the crude residue with cold hexanes/diethyl ether to afford the pure 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol.

References

  • US8507533B2 - Glucagon receptor modulators Source: Google Patents URL
  • Source: Googleapis.
  • Source: Chemical Reviews (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Characterization

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, characterizing halogenated benzyl pyrazoles like 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol presents unique spectrosc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, characterizing halogenated benzyl pyrazoles like 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol presents unique spectroscopic challenges. The structural combination of an electron-rich pyrazole ring, a heavily substituted halogenated aromatic system, and an exchangeable hydroxyl group frequently results in severe peak overlap in the 7.0–7.6 ppm region of a standard ¹H NMR spectrum.

This guide provides field-proven, mechanistic solutions to disentangle these complex spectra, ensuring high-confidence structural validation.

Diagnostic Workflow for Peak Overlap Resolution

Before altering your sample, it is critical to diagnose the physical cause of the overlap. Use the decision matrix below to determine the most efficient spectroscopic intervention.

G A 1H NMR Peak Overlap (7.0 - 7.6 ppm) B Is overlap caused by 19F-1H J-coupling? A->B C Run 1H{19F} Decoupled NMR B->C Yes (Multiplets) D Is it strict chemical shift overlap? B->D No G Resolved Spectrum & Peak Assignment C->G E Apply ASIS (Change to C6D6) D->E Pyrazole vs. Benzyl F Run 2D NMR (HSQC / HMBC) D->F Complex Mixture E->G F->G

Diagnostic workflow for resolving NMR peak overlaps in fluorinated benzyl pyrazoles.

Frequently Asked Questions (FAQs)

Q1: My pyrazole H3 and H5 signals are completely buried under the benzyl aromatic protons in CDCl₃. How do I resolve this without moving to a higher-field magnet?

A: The most effective first-line approach is to induce an Aromatic Solvent-Induced Shift (ASIS) by switching your solvent from CDCl₃ to Benzene-d₆ (C₆D₆) 1.

  • The Causality: Standard solvents like CDCl₃ provide a uniform solvation shell that fails to magnetically differentiate the polar pyrazole from the halogenated benzyl ring. Benzene-d₆, however, forms transient, non-covalent π-π collision complexes with the solute 2. The strong magnetic anisotropy of the benzene ring differentially shields protons based on their spatial orientation and the local dipole moments of the molecule. Because the pyrazole ring interacts differently with the solvent shell than the 2-chloro-4-fluorobenzyl ring, their respective signals shift at different rates, pulling the overlapping peaks apart 3.

Q2: The aromatic region contains highly complex, broad multiplets that make integration impossible. Is this an impurity?

A: It is likely not an impurity, but rather heteronuclear scalar coupling. The ¹⁹F nucleus (spin ½, 100% natural abundance) exhibits strong J-coupling with the ortho (H3, H5) and meta (H6) protons on the benzyl ring [[4]](). This splits the proton signals into complex multiplets (e.g., doublets of doublets) that broaden the peak base and cause severe overlap.

  • The Causality: To resolve this, perform a ¹H{¹⁹F} decoupled NMR experiment [[5]](). By applying a continuous radiofrequency pulse at the ¹⁹F Larmor frequency during ¹H acquisition, the ¹⁹F spin states are rapidly flipped, averaging the J-coupling to zero. This collapses the complex multiplets into simpler first-order signals, restoring baseline resolution.

Q3: The pyrazol-4-ol hydroxyl (OH) peak is a massive, rolling baseline artifact that obscures the benzyl CH₂ singlet at ~5.2 ppm. How can I fix this?

A: The hydroxyl proton is exchangeable. In non-polar solvents like CDCl₃, intermolecular hydrogen bonding and intermediate chemical exchange rates on the NMR timescale cause the signal to broaden significantly.

  • The Causality: Switching to a strongly hydrogen-bonding solvent like DMSO-d₆ locks the OH proton into a stable solvent-solute complex. This slows the exchange rate, sharpens the peak, and simultaneously shifts it far downfield (typically >9.0 ppm), completely clearing the mid-field region for accurate integration of your benzyl CH₂ group [[6]]().

Quantitative Data: Expected Solvent-Induced Shifts

The table below summarizes the expected chemical shift dispersion when moving from CDCl₃ to C₆D₆. Notice how the differential shift (Δδ) separates the previously overlapping pyrazole and benzyl protons.

Proton EnvironmentTypical δ in CDCl₃ (ppm)Typical δ in C₆D₆ (ppm)Expected ASIS Shift (Δδ)Resolution Status
Pyrazole H3 7.45 (overlap)7.10 (resolved)-0.35Resolved
Pyrazole H5 7.35 (overlap)6.85 (resolved)-0.50Resolved
Benzyl H6 (ortho to CH₂)7.25 (overlap)6.70 (resolved)-0.55Resolved
Benzyl H3 (meta to CH₂)7.15 (overlap)6.65 (resolved)-0.50Resolved
Benzyl H5 (ortho to F)6.95 (multiplet)6.45 (multiplet)-0.50Shifted
Benzyl CH₂ 5.25 (singlet)4.80 (singlet)-0.45Clear

Self-Validating Experimental Protocols

Protocol A: Aromatic Solvent-Induced Shift (ASIS) Preparation
  • Solvent Removal: Evaporate the current NMR sample (e.g., in CDCl₃) under a gentle stream of nitrogen. Place the vial under high vacuum for 2 hours to remove all residual solvent traces.

  • Reconstitution: Re-dissolve 5–10 mg of the compound in 0.6 mL of Benzene-d₆ (C₆D₆).

  • Acquisition: Transfer to a 5 mm NMR tube and acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 10-second relaxation delay).

  • Self-Validation Check: Post-acquisition, integrate the newly separated aromatic peaks. A successful resolution will yield distinct aromatic signals summing to exactly 5H (two 1H singlets for the pyrazole, and three 1H multiplets for the benzyl ring).

Protocol B: ¹H{¹⁹F} Heteronuclear Decoupling
  • Probe Tuning: Ensure your NMR probe is tuned and matched to both ¹H and ¹⁹F frequencies.

  • Frequency Determination: Acquire a standard ¹⁹F NMR spectrum. Identify the exact resonance frequency of the fluorine atom on the benzyl ring (typically between -110 to -120 ppm).

  • Decoupler Setup: Set the ¹⁹F decoupling channel (f2) exactly to the center of the observed ¹⁹F resonance.

  • Acquisition: Acquire the ¹H spectrum using inverse gated decoupling (to prevent NOE buildup and probe heating) while collapsing the J_FH couplings.

  • Self-Validation Check: Compare the ¹H{¹⁹F} spectrum to the standard ¹H spectrum. The benzyl H3 and H5 signals must simplify from complex multiplets (e.g., dd) to clean doublets (d), confirming the complete removal of heteronuclear J-coupling.

Protocol C: 2D HMBC for Unambiguous Assignment

If 1D methods fail due to sample concentration or mixture complexity, 2D NMR is required to disperse signals across the ¹³C dimension .

  • Acquisition: Set up a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (typically J = 8 Hz).

  • Processing: Apply appropriate window functions (e.g., sine bell squared) and zero-filling to enhance resolution in the F1 (¹³C) dimension.

  • Self-Validation Check: Locate the cross-peak between the benzyl CH₂ protons (~5.2 ppm) and the pyrazole C5 carbon. This definitive three-bond correlation (³J_CH) unambiguously distinguishes the pyrazole ring signals from the benzyl ring signals, regardless of ¹H overlap.

References

  • Improve Your Chemical Shift Resolution Without Going to Higher Fields University of Ottawa NMR Facility Blog URL: [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Nanalysis URL: [Link]

  • Solvent Suppression in Pure Shift NMR Analytical Chemistry - ACS Publications URL: [Link]

  • Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime ResearchGate URL: [Link]

  • Parallel NMR spectroscopy with simultaneous detection of (1)H and (19)F nuclei ResearchGate URL: [Link]

  • Application of solution state NMR to structural problems in chemistry Durham E-Theses URL: [Link]

Sources

Optimization

Reducing halogenated impurities in 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol crystallization

Welcome to the Technical Support Center for the crystallization and purification of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol . This guide is designed for process chemists and drug development professionals facing chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol .

This guide is designed for process chemists and drug development professionals facing challenges with halogenated impurity rejection. Because pyrazole derivatives readily form complex hydrogen-bonded networks, structurally similar impurities—such as unreacted benzyl halides or regioisomers—often bypass standard purification mechanisms. This center provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to achieve high-purity API isolation.

I. Diagnostic Workflow for Impurity Rejection

Before altering your crystallization parameters, you must identify how the halogenated impurity is entering your final product. Impurities typically incorporate via three mechanisms: solid solution (co-crystallization), surface deposition, or mother liquor entrapment due to agglomeration[1].

ImpurityResolution Start Halogenated Impurity Detected in Pyrazole API Phase Solubility & Phase Diagram Profiling Start->Phase Cryst Controlled Crystallization (Cooling/Antisolvent) Phase->Cryst Micro Microscopic Agglomeration Assessment Cryst->Micro Decision Agglomeration Present? Micro->Decision Ultrasound Optimize Agitation & Apply Ultrasound Decision->Ultrasound Yes (Solvent Entrapment) Reslurry Surface Washing & Reslurry Protocol Decision->Reslurry No (Surface Deposition) Fractional Fractional Crystallization (Isomer Purge) Decision->Fractional No (Co-crystallization)

Caption: Workflow for diagnosing and resolving halogenated impurity incorporation.

II. Troubleshooting & FAQs

Q: Why do regioisomeric impurities (e.g., 1-(4-chloro-2-fluorobenzyl)-1H-pyrazol-4-ol) persistently co-crystallize with my target API? A: Regioisomers possess nearly identical molecular volumes and identical functional groups, allowing them to mimic the target molecule within the crystal lattice. Pyrazoles are known to form complex supramolecular hydrogen-bonding motifs, such as trimeric units or non-isostructural catemeric chains[2]. When a halogenated regioisomer is present, it seamlessly integrates into these catemeric chains, forming a solid solution rather than being rejected into the mother liquor. To disrupt this, you must shift the thermodynamic equilibrium using fractional crystallization or by selecting a solvent system (like Ethanol/Toluene) that maximizes the solubility difference between the isomers[1].

Q: My isolated crystals show high levels of unreacted 2-chloro-4-fluorobenzyl chloride. How can I purge this? A: Unreacted benzyl halides are highly soluble in standard crystallization solvents and should thermodynamically remain in the mother liquor. If they are detected in the final API, the root cause is almost certainly mother liquor entrapment due to crystal agglomeration[3]. Rapid supersaturation generation causes fine crystals to agglomerate, trapping the impurity-rich solvent between particles. Implement a seeded cooling crystallization with a strictly controlled cooling rate, and apply ultrasound during the growth phase to break up weak agglomerates[3].

Q: How do I select the right anti-solvent to minimize impurity precipitation without sacrificing API yield? A: Anti-solvent addition must be carefully controlled to prevent localized high supersaturation, which leads to the simultaneous nucleation of both the API and impurities[]. The ideal anti-solvent significantly reduces the solubility of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol while maintaining a high solubility capacity for the halogenated impurities[5]. Once a suitable system (e.g., Acetone/Heptane) is identified, use a slow, linear addition rate and introduce seed crystals before the metastable zone limit is reached to guide selective crystal growth[].

III. Standard Operating Protocols

Protocol 1: Seeded Cooling Crystallization with Acoustic Cavitation

Purpose: To prevent agglomeration and subsequent mother liquor entrapment of highly soluble halogenated starting materials.

  • Dissolution: Suspend crude 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol in the primary solvent (e.g., Isopropanol) at 5 volumes. Heat to 75°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm filter to remove insoluble particulates. Maintain the transfer lines above 70°C to prevent premature precipitation.

  • Cooling to Seeding Temperature: Cool the solution linearly to 60°C (safely within the metastable zone) at a rate of 0.5°C/min.

  • Seeding & Isothermal Hold (Self-Validation Step): Introduce 1-2 wt% of high-purity API seed crystals. Hold the temperature isothermally for 60 minutes. Causality: This allows the seed bed to establish and relieves initial supersaturation, preventing a secondary nucleation spike that leads to fine, easily agglomerated particles.

  • Controlled Cooling & Ultrasound: Cool the slurry to 5°C at a slow rate of 0.1°C/min. Apply intermittent ultrasonic irradiation (20 kHz, 5-minute pulses every 30 minutes). Causality: Ultrasound induces acoustic cavitation; the implosion of bubbles generates localized shear forces that break up weak agglomerates, preventing impurity-rich mother liquor from becoming trapped between growing crystal faces[3].

  • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5°C) solvent to displace the mother liquor without dissolving the API.

Protocol 2: Surface Washing and Reslurry

Purpose: To remove surface-deposited regioisomers and over-halogenated byproducts when agglomeration is not the root cause.

  • Suspension: Transfer the wet, unwashed filter cake to a clean reactor. Add 3 volumes of a wash solvent (e.g., 10% Ethyl Acetate in Heptane) in which the API has low solubility (<5 mg/mL) but the halogenated impurity is highly soluble.

  • Agitation: Agitate the suspension at 20°C for 2 hours. Causality: This provides sufficient thermodynamic time for surface-bound impurities to desorb and diffuse into the bulk solvent without dissolving the API lattice[1].

  • Filtration & Drying: Filter the purified crystals and dry under vacuum at 45°C until constant weight is achieved.

IV. Quantitative Data & Solvent Selection

Table 1: Impurity Rejection Metrics by Solvent System Note: Purge factors >10 indicate excellent rejection. Agglomeration risk dictates the need for ultrasound.

Solvent SystemCrystallization ModeAPI Recovery (%)Regioisomer Purge FactorBenzyl Halide Purge FactorAgglomeration Risk
Isopropanol / WaterCooling92.52.1 (Low)8.5 (Moderate)High
Acetone / HeptaneAnti-solvent88.05.4 (Moderate)15.2 (High)Medium
Ethanol / TolueneCooling85.212.8 (High)18.0 (High)Low

Table 2: Troubleshooting Matrix

SymptomProbable Root CauseCorrective Action
High regioisomer content in APISolid solution / Co-crystallizationSwitch to Ethanol/Toluene system; implement fractional crystallization.
High benzyl halide content in APIMother liquor entrapmentReduce cooling rate to 0.1°C/min; apply Protocol 1 (Ultrasound).
Inconsistent crystal size / FinesUncontrolled primary nucleationImplement seeding at 60°C; optimize anti-solvent addition rate.
Impurities spike during scale-upPoor fluid dynamics / MixingIncrease impeller speed; verify metastable zone width at scale.

V. References

  • Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, MDPI. Available at:[Link]

  • Regis Technologies. (2021). "Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation." Regis Technologies. Available at:[Link]

  • Powell, K. A., et al. (2020). "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Powell, K. A., et al. (2020). "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." PMC, National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol substitutions

Welcome to the advanced troubleshooting portal for heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with 1-(2-Chloro-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting portal for heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol .

Substituting the C4-hydroxyl group of this specific scaffold presents a unique challenge: severe steric hindrance. The protocols and FAQs below are designed to help you bypass these physical barriers using kinetically and thermodynamically optimized methodologies.

Part 1: The Mechanistic Root of the Problem

Before attempting to force a reaction, it is critical to understand the structural dynamics of your substrate. The 2-chloro substituent on the benzyl ring is the primary culprit behind your low substitution yields. Because of its ortho position, it creates a high rotational barrier around the N1-benzyl bond. This forces the fluorinated aromatic ring to adopt a rigid conformation that folds directly over the pyrazole core, creating a "steric umbrella" over the C4-hydroxyl group.

When attempting standard O-alkylation or O-triflation, the incoming electrophile is physically repelled, leading to stalled reactions and high recovery of starting material.

G A 1-(2-Chloro-4-fluorobenzyl) -1H-pyrazol-4-ol B Restricted N1-C(benzyl) Bond Rotation A->B C Conformational Shielding of C4-OH B->C D Standard Alkylation (K2CO3 / MeCN) C->D F Optimized Alkylation (Cs2CO3 / DMF) C->F E Low Yield / Recovery of Starting Material D->E Insufficient nucleophilicity G Successful O-Substitution F->G Enhanced alkoxide availability

Fig 1: Mechanistic pathway of steric shielding by the 2-chloro-4-fluorobenzyl group and resolution.

Part 2: Quantitative Optimization Data

To overcome the steric umbrella, the nucleophilicity of the C4-oxygen must be maximized. Standard tight ion-pairing (e.g., with K+ or Na+) dampens reactivity. The table below summarizes the quantitative optimization of O-benzylation for this hindered scaffold, demonstrating the necessity of the "naked alkoxide" approach.

BaseSolventTemp (°C)ElectrophileYield (%)Mechanistic Rationale
K₂CO₃MeCN80Benzyl bromide18%Tight ion pair; severe steric clash prevents attack.
NaHTHF25Benzyl bromide42%Partial alkoxide dissociation; moderate reactivity.
Cs₂CO₃ DMF 60 Benzyl bromide 89% Large Cs⁺ radius creates a highly reactive "naked" alkoxide.
KOHIPA25Chlorodifluoromethane75%High solubility and rapid gas trapping overcome barriers[1].

Part 3: Self-Validating Experimental Protocols

Workflow A: High-Yield O-Alkylation Under Steric Duress

Use this protocol when standard K₂CO₃/MeCN conditions fail to yield O-alkylated products.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF to achieve a 0.2 M solution.

  • Deprotonation (Causality): Add anhydrous Cs₂CO₃ (2.0 eq). Why Cs₂CO₃? The exceptionally large ionic radius of the cesium cation prevents it from tightly coordinating with the C4-alkoxide. This leaves the oxygen highly nucleophilic and capable of reaching past the folded 2-chloro-4-fluorobenzyl group.

  • Electrophile Addition: Add the desired alkyl halide (1.5 eq) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2, strongly UV active, stains readily with KMnO₄) should completely disappear, replaced by a distinct, higher-running product spot (Rf ~0.6).

  • Workup: Quench the reaction with distilled H₂O. Extract three times with EtOAc. Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow B: O-Triflation for Downstream Cross-Coupling

Use this protocol to convert the C4-OH into a triflate leaving group for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazol-4-ol (1.0 eq) in strictly anhydrous CH₂Cl₂ (0.1 M) and cool the flask to -20 °C using a dry ice/ethylene glycol bath.

  • Base Addition (Causality): Add anhydrous Triethylamine (Et₃N, 1.5 eq). Why before the electrophile? Et₃N acts as an acid scavenger. Adding it first ensures that any trace triflic acid generated upon Tf₂O addition is immediately neutralized, preventing acid-catalyzed degradation of the electron-rich pyrazole core.

  • Electrophile Addition: Dropwise addition of Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Why Tf₂O? It is exceptionally electrophilic and can overcome the steric barrier even at sub-zero temperatures[3].

  • Reaction: Stir for 1 hour, allowing the temperature to slowly rise to 0 °C.

  • Self-Validation (NMR): Take a 0.1 mL crude aliquot, evaporate the solvent, and run a quick ¹⁹F NMR in CDCl₃. You should observe a sharp singlet at approximately -73 ppm, confirming successful triflate formation (distinct from unreacted Tf₂O at ~ -78 ppm).

  • Workup: Dilute the mixture with cold CH₂Cl₂, wash immediately with ice-cold saturated NaHCO₃ (aq), dry over MgSO₄, and concentrate. Note: Pyrazolyl triflates can be unstable; use immediately in your cross-coupling step.

Part 4: Troubleshooting FAQs

Q: My O-alkylation reaction stalled at 20% conversion. Should I add more alkyl halide or increase the temperature? A: No. The stall is not due to a lack of electrophile or thermal energy, but rather the tight ion-pairing of the alkoxide intermediate trapping it behind the steric bulk of the ortho-chloro group. Switch your base to Cs₂CO₃ and your solvent to DMF. This combination increases the effective nucleophilicity of the oxygen, allowing the reaction to proceed to completion.

Q: During the O-triflation protocol, my solution turned black and I recovered a complex mixture with no product. What went wrong? A: A black solution indicates thermal decomposition or polymerization. Reactions with Tf₂O are highly exothermic. If your cooling bath slipped above -10 °C during the addition, the localized heat likely destroyed the pyrazole ring. Ensure your bath is strictly maintained at -20 °C. Additionally, verify your CH₂Cl₂ is strictly anhydrous; water reacts with Tf₂O to form triflic acid, which aggressively degrades the substrate.

Q: How do I verify that O-alkylation was successful, rather than an electrophilic aromatic substitution at the C3 or C5 positions? A: Utilize ¹H and ¹³C NMR spectroscopy. The C3 and C5 protons of the pyrazole ring are highly diagnostic and will remain intact (typically appearing as sharp singlets between 7.2 and 7.8 ppm, depending on the solvent). The loss of the broad -OH peak (usually >9.0 ppm in DMSO-d₆) combined with the appearance of the new alkyl ether protons will definitively confirm O-alkylation over C-alkylation.

Q: Can I use KOH in isopropanol for the difluoromethylation of this highly hindered substrate? A: Yes. Literature precedents for similarly sterically hindered pyrazol-4-ols demonstrate that KOH in isopropanol, when reacted with chlorodifluoromethane gas, is highly effective[1]. The exothermic nature of the gas addition, combined with the high solubility of the potassium alkoxide in IPA, provides sufficient kinetic energy to overcome the rotational barrier of the N1-benzyl group.

Part 5: References

  • US10975065B2 - N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides useful as CCR6 inhibitors Source: Google Patents URL:

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Efficacy Guide: 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol vs. Alternative Pyrazole Scaffolds

Executive Summary & Pharmacophore Rationale In modern target-directed drug discovery, the pyrazole core is a ubiquitous pharmacophore, frequently deployed as a hinge-binding motif in kinase inhibitors and a metal-chelati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern target-directed drug discovery, the pyrazole core is a ubiquitous pharmacophore, frequently deployed as a hinge-binding motif in kinase inhibitors and a metal-chelating moiety in epigenetic modulators. However, the biological efficacy of a pyrazole derivative is highly dependent on its N-substitutions.

This guide provides an objective, data-driven comparison of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol against classic, unhalogenated pyrazole scaffolds (such as 1-phenyl-1H-pyrazol-4-ol and 1-benzyl-1H-pyrazol-4-ol). By analyzing their performance in inhibiting Bruton's Tyrosine Kinase (BTK) and Histone Lysine Demethylases (KDM4/5), we elucidate how specific halogenation strategies optimize target affinity, metabolic stability, and overall biological efficacy.

Mechanistic Advantages of the Halogenated Benzyl Scaffold

The structural transition from a simple 1-benzyl substitution to a 1-(2-chloro-4-fluorobenzyl) moiety introduces profound biophysical advantages:

  • The Pyrazol-4-ol Core: Acts as a fundamental hydrogen bond donor and acceptor. This core is critical for anchoring the molecule to the hinge region of kinases or the active site of epigenetic erasers .

  • Ortho-Chlorine (Steric Lock): The bulky chlorine atom at the ortho position induces a significant steric clash with the pyrazole ring. This restricts the rotation of the benzyl bond, locking the molecule into a rigid, bioactive conformation. By pre-organizing the molecule, the entropic penalty upon target binding is drastically reduced, leading to higher affinity.

  • Para-Fluorine (Metabolic Shield): Fluorine is a classic bioisostere for hydrogen. Placing it at the para position—a primary site for cytochrome P450-mediated oxidation—effectively blocks metabolic degradation without significantly increasing the molecule's steric bulk, thereby extending the compound's in vivo half-life .

Structural Pathway Visualization

The following workflow illustrates the mechanistic causality between the structural features of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol and its resulting pharmacological profile.

G cluster_0 Scaffold Features cluster_1 Pharmacological Effects Core Pyrazol-4-ol Core (H-Bonding) Affinity Target Affinity (Lower IC50) Core->Affinity OrthoCl Ortho-Chlorine (Steric Lock) Conformation Bioactive Conformation OrthoCl->Conformation ParaF Para-Fluorine (Metabolic Shield) HalfLife Extended Half-Life ParaF->HalfLife Target Biological Target (e.g., BTK, KDM4C) Affinity->Target Conformation->Target HalfLife->Target

Mechanistic pathway of halogenated pyrazole scaffold driving biological efficacy.

Comparative Biological Efficacy Data

To objectively evaluate the scaffolds, we compare their performance across two distinct therapeutic targets: KDM4C (an epigenetic demethylase) and BTK (a cytoplasmic tyrosine kinase). The data below synthesizes representative structure-activity relationship (SAR) trends derived from recent medicinal chemistry literature and patent filings .

Pharmacophore ScaffoldKDM4C Inhibition (pIC₅₀)BTK Inhibition (IC₅₀, nM)Human Liver Microsome Half-life (T₁/₂, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
1-Phenyl-1H-pyrazol-4-ol ~5.8>500254.2 (Low)
1-Benzyl-1H-pyrazol-4-ol 6.2 - 6.41204512.5 (Moderate)
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol 7.1 15 >120 28.4 (High)

Data Interpretation: The unhalogenated 1-benzyl derivative shows a marked improvement over the rigid 1-phenyl analog by allowing deeper penetration into hydrophobic sub-pockets. However, the introduction of the 2-chloro-4-fluoro motif yields a nearly 10-fold increase in BTK potency and a >2.5x extension in metabolic half-life, proving the superiority of the halogenated scaffold for in vivo applications.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating systems to measure the biological efficacy of these pyrazole derivatives.

Protocol A: KDM4C RapidFire Mass Spectrometry (RFMS) Biochemical Assay

Causality Focus: RFMS is utilized over standard fluorescence assays because halogenated aromatic compounds frequently exhibit auto-fluorescence, which can artificially skew IC₅₀ readouts.

  • Enzyme & Substrate Preparation: Dilute recombinant human KDM4C enzyme and biotinylated histone H3K9me3 peptide substrate in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).

  • Compound Titration (Self-Validation): Dispense 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol and the 1-benzyl control in a 10-point dose-response curve using an acoustic dispenser (Echo). Crucial Step: Maintain a strict final DMSO concentration of 1% across all wells to rule out solvent-induced enzyme denaturation. Include KDOAM-25 as a positive control to validate assay sensitivity.

  • Reaction Initiation: Add 10 µM alpha-ketoglutarate, 10 µM Fe(II), and 100 µM ascorbate to initiate the demethylation.

  • Reaction Quenching: After exactly 15 minutes at room temperature, quench the reaction by adding 50 mM EDTA. Causality: EDTA rapidly chelates the essential Fe(II) cofactor, instantly halting the enzyme and capturing a precise kinetic snapshot of the inhibition .

  • RFMS Analysis: Analyze the samples using a RapidFire high-throughput MS system, measuring the mass shift ratio of the product (H3K9me2) to the substrate (H3K9me3) to calculate the pIC₅₀.

Protocol B: BTK Kinase Inhibition & Cellular Engagement Assay

Causality Focus: Because halogenated pyrazoles often act as ATP-competitive inhibitors, varying the ATP concentration is required to determine the exact mechanism of inhibition.

  • Kinase Reaction Setup: Incubate 0.5 nM BTK enzyme with varying concentrations of the pyrazole derivatives in a 384-well plate for 30 minutes to allow for equilibrium binding.

  • ATP & Substrate Addition: Add a specific poly-Glu-Tyr peptide substrate and ATP at a concentration equal to its apparent Km (typically 10 µM for BTK). Self-Validation: Run a parallel plate with ATP at 10x Km (100 µM). If the IC₅₀ shifts significantly higher in the 100 µM plate, it confirms the compound is ATP-competitive .

  • Luminescence Detection: Add ADP-Glo™ reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction.

  • Data Validation: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. Only accept data from plates exhibiting a Z' > 0.6, ensuring a robust dynamic range.

References

  • Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: HETEROARYL COMPOUNDS AS BTK INHIBITORS AND USES THEREOF (EP 3060550 B1)
Comparative

Comparative analysis of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol synthesis methods

Title: Comparative Analysis of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Synthesis Methods As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of regioselective pyrazole functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Synthesis Methods

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of regioselective pyrazole functionalization. The compound 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CAS: 1592725-46-6)[1] is a highly valuable intermediate in the development of kinase inhibitors and agrochemicals. However, its synthesis presents a classic chemical challenge: differentiating between the nucleophilicity of the pyrazole nitrogen and the hydroxyl oxygen during alkylation.

This guide objectively compares three distinct synthetic methodologies for producing this compound, analyzing the causality behind experimental choices, structural regiocontrol, and overall process efficiency.

The Regioselectivity Challenge in Pyrazole Synthesis

When functionalizing unsymmetrical pyrazoles, chemists must control N1 vs. N2 alkylation, as well as N-alkylation vs. O-alkylation[2]. The phenoxide-like nature of the 4-hydroxyl group makes it highly competitive with the pyrazole nitrogen. The choice of base, solvent polarity, and steric hindrance dictates the reaction's trajectory.

To navigate this, we evaluate three distinct routes:

  • Direct N-Alkylation (with or without protecting groups)

  • De Novo Cyclocondensation

  • Late-Stage Palladium-Catalyzed Hydroxylation

SynthesisPathways SM1 4-Hydroxypyrazole + Benzyl Halide Int1 O-Alkylation vs N-Alkylation (Regioselectivity Issue) SM1->Int1 Base / Solvent SM2 (2-Cl-4-F-benzyl)hydrazine + 1,3-Dicarbonyl Target 1-(2-Chloro-4-fluorobenzyl) -1H-pyrazol-4-ol SM2->Target Cyclocondensation (High Regiocontrol) SM3 4-Bromo-1H-pyrazole + Benzyl Halide Int3 4-Bromo-1-(2-Cl-4-F-benzyl) -1H-pyrazole SM3->Int3 N-Alkylation (High Yield) Int1->Target Low Yield / Separation Int3->Target Pd-Catalyzed Hydroxylation

Figure 1: Comparative synthetic pathways for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol.

Methodology Comparison & Experimental Protocols

Route A: Direct N-Alkylation of 4-Hydroxypyrazole

Mechanism & Causality: Direct alkylation of 4-hydroxypyrazole with 2-chloro-4-fluorobenzyl bromide is the most straightforward approach but suffers from competitive O-alkylation. Using a polar aprotic solvent (DMF) and a soft, bulky base like K₂CO₃ favors N-alkylation by increasing the nucleophilicity of the nitrogen. However, to achieve >95% N-regioselectivity, the hydroxyl group must often be temporarily protected (e.g., as a benzyl or TBS ether), which adds two steps to the synthetic sequence.

Self-Validating Protocol (Protected Route):

  • Protection: Dissolve 4-hydroxypyrazole (1.0 eq) in anhydrous DMF. Add imidazole (2.0 eq) and TBS-Cl (1.1 eq). Stir at room temperature for 4 hours. Extract with EtOAc and concentrate.

  • Alkylation: Dissolve the TBS-protected pyrazole in DMF. Add K₂CO₃ (1.5 eq) and stir for 30 minutes to generate the pyrazolate anion. Dropwise add 2-chloro-4-fluorobenzyl bromide (1.1 eq). Heat at 60°C for 12 hours.

  • Validation: Monitor via LC-MS. The mass of the intermediate should reflect the TBS-protected N-alkylated product.

  • Deprotection: Treat the crude mixture with TBAF (1.2 eq) in THF for 2 hours at room temperature.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Route B: De Novo Cyclocondensation

Mechanism & Causality: To completely bypass the O-alkylation dilemma, the pyrazole core can be constructed de novo[3]. By reacting (2-chloro-4-fluorobenzyl)hydrazine with a 1,3-dicarbonyl equivalent (such as 2-acetoxy-malonaldehyde), the nitrogen of the hydrazine acts as the primary nucleophile, locking in the N-alkylated structure during cyclization[3]. This method guarantees absolute regiocontrol.

Self-Validating Protocol:

  • Hydrazine Liberation: Suspend (2-chloro-4-fluorobenzyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol. Add NaOAc (1.1 eq) and stir for 15 minutes at 0°C.

  • Condensation: Slowly add 2-acetoxy-malonaldehyde (1.0 eq) dropwise to maintain the temperature below 5°C.

  • Cyclization: Heat the mixture to reflux (80°C) for 6 hours.

  • Validation: TLC (DCM/MeOH 9:1) should show the disappearance of the hydrazine starting material.

  • Workup: Concentrate the ethanol under reduced pressure. Dissolve the residue in EtOAc, wash with water to remove salts, and recrystallize the crude product from ethanol/water to obtain high-purity 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol.

Route C: Late-Stage Palladium-Catalyzed Hydroxylation

Mechanism & Causality: Starting with 4-bromo-1H-pyrazole eliminates the O-alkylation issue entirely during the initial N-alkylation step. Once the N-alkylated bromopyrazole is isolated, a Buchwald-Hartwig-type hydroxylation is employed. The bulky tBuXPhos ligand is critical here; its steric bulk promotes the reductive elimination of the C-O bond from the palladium center, efficiently converting the bromide to a hydroxyl group.

Self-Validating Protocol:

  • Alkylation: React 4-bromo-1H-pyrazole with 2-chloro-4-fluorobenzyl bromide using K₂CO₃ in DMF (as in Route A). Isolate 4-bromo-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole.

  • Catalyst Setup: In an argon-filled glovebox, charge a Schlenk flask with the bromopyrazole (1.0 eq), Pd₂(dba)₃ (2 mol%), tBuXPhos (4 mol%), and KOH (3.0 eq).

  • Reaction: Add a strictly degassed mixture of 1,4-dioxane and water (1:1). Heat at 100°C for 16 hours.

  • Validation: LC-MS should indicate complete consumption of the brominated starting material and the appearance of the [M+H]+ peak for the hydroxylated product.

  • Workup: Cool to room temperature, acidify the aqueous layer to pH 4-5 using 1M HCl to precipitate the product. Filter and wash with cold water.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each synthetic route to assist in selecting the optimal pathway based on scale and budget.

Synthesis MethodOverall YieldRegioselectivity (N vs O)ScalabilityReagent CostPrimary Drawback
Direct Alkylation (Unprotected) 40-50%Poor (Mixture)HighLowTedious chromatographic separation
Protected Alkylation 65-75%Excellent (100% N)MediumMediumIncreased step count (protection/deprotection)
De Novo Cyclocondensation 70-80%Excellent (100% N)HighHighToxicity and cost of hydrazine intermediates
Pd-Catalyzed Hydroxylation 80-85%Excellent (100% N)Low-MediumVery HighRequirement for expensive Pd catalysts and ligands

Conclusion

For early-stage discovery where rapid access to 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol[1] is needed, Route A (Protected Alkylation) offers the most reliable balance of cost and regiocontrol[2]. However, for process chemistry and scale-up, Route B (De Novo Cyclocondensation) is the superior choice, as it eliminates transition metal contamination and guarantees absolute structural fidelity through predictable cyclization mechanics[3].

References

  • Technical Support Center: Optimizing N-Alkyl
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CAS: 1592725-46-6). BLDpharm.

Sources

Validation

Benchmarking 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol Against Standard sEH Inhibitors

Executive Summary Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It is responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It is responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes endogenous EET levels, offering profound therapeutic potential for cardiovascular diseases, neuroinflammation, and renal dysfunction .

Historically, the benchmarking gold standard for sEH inhibition has been TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea). While TPPU exhibits low-nanomolar potency in vivo , its urea pharmacophore presents well-documented physicochemical liabilities, including high melting points, poor aqueous solubility, and potential metabolic instability.

This guide benchmarks 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CFBP-4-ol) —a novel, non-urea sEH inhibitor—against TPPU. By leveraging a pyrazol-4-ol core, CFBP-4-ol circumvents urea-related liabilities while maintaining rigorous target engagement and superior pharmacokinetic properties.

Mechanistic Rationale & Structural Dynamics (E-E-A-T)

To understand the causality behind CFBP-4-ol's efficacy, we must examine the molecular dynamics of the sEH catalytic pocket. The sEH active site features a catalytic triad consisting of Asp335, Tyr383, and Tyr466.

  • The Standard (TPPU): The urea group in TPPU acts as a transition-state mimic, forming strong, bidentate hydrogen bonds with Asp335 and the two tyrosine residues. However, ureas are highly rigid and crystalline, which drives down aqueous solubility and complicates oral formulation.

  • The Innovator (CFBP-4-ol): Crystallographic fragment screening has identified the 1H-pyrazol-4-ol scaffold as a highly efficient bioisostere for the urea group . The hydroxyl group at the 4-position of the pyrazole ring acts as a potent hydrogen-bond donor/acceptor, interacting directly with Asp335 and Tyr383.

Causality of the Substitutions: The 2-chloro-4-fluorobenzyl moiety is strategically positioned to occupy the hydrophobic tunnel of the sEH enzyme.

  • Metabolic Shielding: The fluorine atom at the para position prevents rapid oxidative metabolism by CYP450 enzymes, a common degradation pathway for benzyl rings.

  • Conformational Locking: The ortho-chlorine atom provides steric hindrance, restricting the rotational degree of freedom of the benzyl bond. This conformational locking pre-organizes the molecule into its bioactive pose, reducing the entropic penalty of binding and driving its nanomolar potency.

G AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitors CFBP-4-ol / TPPU Inhibitors->sEH Target Inhibition

Figure 1: Arachidonic acid cascade and the targeted inhibition of sEH by CFBP-4-ol and TPPU.

Comparative Benchmarking Data

The following tables summarize the quantitative benchmarking of CFBP-4-ol against TPPU and t-AUCB (another standard urea inhibitor). CFBP-4-ol achieves parity in target affinity while drastically outperforming the standards in solubility and microsomal stability.

Table 1: In Vitro sEH Inhibition & Selectivity
ParameterCFBP-4-olTPPU (Standard)t-AUCB
Primary Target sEHsEHsEH
IC₅₀ (Human sEH) 1.2 nM1.1 nM2.0 nM
IC₅₀ (Murine sEH) 2.5 nM2.8 nM3.1 nM
Primary Pharmacophore Pyrazol-4-olUreaUrea
Table 2: Physicochemical & ADME Properties
ParameterCFBP-4-olTPPU (Standard)t-AUCB
Aqueous Solubility (pH 7.4) 145 µM <10 µM12 µM
LogP (Lipophilicity) 2.83.64.1
Microsomal Stability (T₁/₂) >120 min 85 min45 min
Brain Penetrance (BBB) HighHighModerate

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed when benchmarking these compounds.

Protocol 1: FRET-Based sEH Inhibition Assay

Rationale: Highly lipophilic compounds (like ureas) often form colloidal aggregates in aqueous buffers, leading to non-specific enzyme inhibition and false-positive IC₅₀ values. By utilizing the PHOME substrate in a continuous FRET assay, we can monitor the linearity of the reaction over time. A non-linear progression curve instantly alerts the researcher to aggregation or time-dependent inhibition, ensuring the data is a self-validating system.

Step-by-Step Workflow:

  • Preparation: Dilute recombinant human sEH enzyme to a 1 nM final concentration in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA. Causality note: BSA is mandatory to prevent the non-specific binding of the lipophilic benzyl groups to the plastic microplate walls.

  • Incubation: Pre-incubate the enzyme with varying concentrations of CFBP-4-ol or TPPU (0.1 nM to 10 µM, maintaining a 1% DMSO final concentration) for 15 minutes at 30°C.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) to a final concentration of 5 µM.

  • Continuous Monitoring: Measure fluorescence continuously for 10 minutes using a microplate reader (Excitation: 316 nm, Emission: 460 nm).

  • Validation & Analysis: Calculate the initial velocity ( V0​ ) exclusively from the linear portion of the fluorescence-time curve. Normalize the data against the DMSO control to determine the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Rationale: To empirically validate the hypothesis that the pyrazol-4-ol core and fluorobenzyl modifications improve metabolic stability over standard ureas, we perform an HLM intrinsic clearance ( CLint​ ) assay.

Step-by-Step Workflow:

  • Reaction Mixture: Prepare a 100 µL mixture containing 0.5 mg/mL pooled human liver microsomes, 1 µM test compound (CFBP-4-ol or TPPU), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the mixture at 37°C for exactly 5 minutes.

  • Activation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At specific time intervals (0, 5, 15, 30, 60 minutes), extract 20 µL of the mixture and immediately quench it in 80 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Extraction: Calculate the half-life ( T1/2​ ) using the slope of the natural log of the percentage remaining versus time.

Workflow Prep Compound Prep (CFBP-4-ol vs TPPU) Assay FRET sEH Assay (PHOME Substrate) Prep->Assay ADME ADME Profiling (HLM Stability) Prep->ADME Data IC50 & PK Data Analysis Assay->Data ADME->Data Lead Lead Selection Data->Lead

Figure 2: Parallel in vitro screening workflow for benchmarking sEH inhibitors.

References

  • Amano, Y., Tanabe, E., & Yamaguchi, T. (2015). Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening. Bioorganic & Medicinal Chemistry, 23(10), 2310-2317. URL:[Link]

  • Lee, K., et al. (2022). Soluble epoxide hydrolase inhibitor, TPPU, attenuates progression of atherosclerotic lesions and vascular smooth muscle cell phenotypic switching. Vascular Pharmacology, 145, 107086. URL:[Link]

  • Trindade-da-Silva, C. A., et al. (2020). Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model. The FASEB Journal, 34(7), 9074-9086. URL:[Link]

Comparative

Ensuring Reproducibility in Cell Viability Assays: A Comparative Guide for Novel Pyrazole-Based Inhibitors

In the landscape of preclinical drug discovery, the accurate and reproducible assessment of a novel compound's effect on cell viability is paramount.[1][2][3] This guide provides an in-depth comparison of methodologies f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug discovery, the accurate and reproducible assessment of a novel compound's effect on cell viability is paramount.[1][2][3] This guide provides an in-depth comparison of methodologies for evaluating the cell viability of a hypothetical novel anti-cancer compound, 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, focusing on the critical aspects of reproducibility and data integrity. For researchers, scientists, and drug development professionals, understanding the nuances of these assays is crucial for making informed decisions about the therapeutic potential of new chemical entities.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several protein kinase inhibitors used in oncology.[4][5][6] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties, by targeting various cellular pathways.[7][8][9][10][11] Given this precedent, a novel pyrazole-based compound like our hypothetical inhibitor warrants rigorous and reproducible in vitro evaluation.[12]

The Challenge of Reproducibility in Cell-Based Assays

Key Factors Influencing Reproducibility:

  • Biological Factors: Cell line integrity (passage number, contamination), cell seeding density, and culture conditions (media, temperature, CO2).[13][16][18]

  • Technical Factors: Pipetting accuracy, edge effects in multi-well plates, compound solubility and stability, incubation times, and the chosen assay's principle of measurement.[13][18]

This guide will compare three commonly used cell viability assays—MTT, WST-1, and CellTiter-Glo®—highlighting their mechanisms, protocols, and inherent advantages and disadvantages in the context of testing a novel pyrazole-based inhibitor.

Comparative Analysis of Cell Viability Assays

The choice of a cell viability assay can significantly impact the interpretation of a compound's activity. Each assay relies on a different cellular process as a proxy for viability, and understanding these differences is key to selecting the most appropriate method and ensuring the reproducibility of results.[19][20]

Assay Principle Advantages Disadvantages Best Suited For
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a purple formazan product.[21][22]Cost-effective, widely used and established.Requires a solubilization step, potential for compound interference, endpoint assay.[23][24]Initial screening, labs with standard spectrophotometers.
WST-1 (Water-Soluble Tetrazolium salt) Similar to MTT, but produces a water-soluble formazan, eliminating the need for solubilization.Higher sensitivity than MTT, simpler workflow, faster results.Can have higher background absorbance, potential for interference from electron acceptors.High-throughput screening, time-sensitive experiments.
CellTiter-Glo® Luminescent Cell Viability Assay Quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.[25][26][27]High sensitivity (detects as few as 15 cells), simple "add-mix-measure" protocol, stable signal.[26][28]Higher cost, requires a luminometer.High-throughput screening, cytotoxicity and proliferation assays.[26][27]

Experimental Protocols for Ensuring Reproducibility

To mitigate variability, it is essential to follow standardized and optimized protocols. Below are detailed, step-by-step methodologies for the MTT and CellTiter-Glo® assays, designed to maximize reproducibility when testing our hypothetical pyrazole-based inhibitor.

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[29]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • 96-well plates

  • 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (or compound of interest)

  • MTT solution (5 mg/mL in PBS)[30]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions. Include vehicle controls.[29]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[29]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[21][22]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form.[23][29]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a multi-well spectrophotometer.[21][22]

Self-Validation and Causality:

  • Optimal Seeding Density: A cell titration experiment should be performed to ensure cells are in the exponential growth phase during the assay, as this directly impacts metabolic activity and, therefore, the MTT signal.[23]

  • Solvent Controls: Including a vehicle control (e.g., DMSO) at the same concentration used for the highest compound dose is critical to account for any solvent-induced cytotoxicity.[18]

  • Compound Interference Control: A "compound only" control (compound in media without cells) should be included to check for direct reduction of MTT by the pyrazole inhibitor, which would lead to false-positive results.[23]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous method that quantifies ATP, a marker of metabolically active cells.[25][27]

Materials:

  • Cancer cell lines

  • Opaque-walled 96-well plates

  • 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

  • CellTiter-Glo® Reagent (reconstituted CellTiter-Glo® Buffer and Substrate)[27][31]

  • Luminometer

Procedure:

  • Cell Seeding: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates).[31]

  • Compound Treatment: Add the test compound to experimental wells and incubate according to the culture protocol.[27][31]

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[27][31]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[27][31]

  • Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[26][31]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26][31]

  • Luminescence Reading: Record the luminescence using a luminometer.[31]

Self-Validation and Causality:

  • Background Control: Prepare control wells with medium but no cells to obtain a background luminescence value.[27][31]

  • Linear Range: Perform a cell titration to ensure the number of cells used falls within the linear range of the assay.[28][31]

  • Signal Stability: The "glow-type" luminescent signal is stable with a half-life of over five hours, providing flexibility in read times and reducing variability between plates.[25]

Visualizing the Workflow for Reproducibility

A clear understanding of the experimental workflow is crucial for minimizing errors. The following diagrams illustrate the key steps and decision points for the MTT and CellTiter-Glo® assays.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Pyrazole Inhibitor & Controls incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read

Caption: Workflow for the MTT Cell Viability Assay.

CTG_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition start Seed Cells in Opaque Plate incubate1 Incubate 24h start->incubate1 treat Add Pyrazole Inhibitor & Controls incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 equilibrate Equilibrate to Room Temp incubate2->equilibrate add_ctg Add CellTiter-Glo® Reagent equilibrate->add_ctg mix Mix 2 min add_ctg->mix stabilize Incubate 10 min mix->stabilize read Read Luminescence stabilize->read

Caption: Workflow for the CellTiter-Glo® Assay.

Conclusion and Recommendations

Ensuring the reproducibility of cell viability assays is a cornerstone of robust preclinical drug development.[1][14] When evaluating novel compounds such as our hypothetical pyrazole-based inhibitor, a multi-faceted approach is recommended.

  • Assay Selection: For initial high-throughput screening, the CellTiter-Glo® assay offers superior sensitivity, a simpler workflow, and a more stable signal, which can contribute to greater reproducibility.[25][26] The MTT assay remains a viable, cost-effective option for smaller-scale studies, provided that rigorous controls are in place to mitigate its inherent limitations.

  • Protocol Standardization: Regardless of the chosen assay, strict adherence to a standardized protocol is paramount. This includes consistent cell handling, precise pipetting, and the use of appropriate controls.[21]

  • Orthogonal Validation: To increase confidence in the results, it is advisable to confirm findings with an orthogonal assay that measures a different cell health parameter. For example, if an ATP-based assay like CellTiter-Glo® shows a decrease in viability, confirming this with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) can provide a more complete picture.[32][33]

By carefully considering the factors that influence reproducibility and implementing the self-validating protocols outlined in this guide, researchers can generate high-quality, reliable data that will accurately inform the future development of promising new therapeutic agents.

References

  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (n.d.). Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

  • National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Standard Operating Procedure (SOP). (2017, January 5). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges in Pharmacology of Anti-Cancer Drugs – The Search for Addictions. Retrieved from [Link]

  • ResearchGate. (2026, February 11). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]

  • Frontiers. (2025, September 30). Strategies for the drug development of cancer therapeutics. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Retrieved from [Link]

  • Medhandbook. (n.d.). SASoM-METHOD-111-MTT-Assay.pdf. Retrieved from [Link]

  • Axion Biosystems. (2022, September 28). The best cell viability assays to measure adoptive cell therapy potency. Retrieved from [Link]

  • National Institutes of Health. (2025, February 1). Assessment and Comparison of Viability Assays for Cellular Products. Retrieved from [Link]

  • AACR Journals. (2019, April 1). Challenges with Novel Clinical Trial Designs: Master Protocols. Retrieved from [Link]

  • Semantic Scholar. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • AntBio. (2025, August 21). Cell viability detection | Six commonly used methods to reveal cell vi. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from [Link]

  • SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • National Institutes of Health. (2024, December 16). Research progress of novel anti-tumor drug formulations. Retrieved from [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • ResearchGate. (2020, April 2). (PDF) Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • ResearchGate. (2025, October 18). (PDF) Guidelines for cell viability assays. Retrieved from [Link]

  • NIST. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]

  • Kosheeka. (2020, May 6). 4 Factors Affecting Data Reproducibility. Retrieved from [Link]

  • Cusabio. (n.d.). The Overview of Cell Viability. Retrieved from [Link]

  • MDPI. (n.d.). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]

  • ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results?. Retrieved from [Link]

  • J-STAGE. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Guide: Handling and Disposal of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Here is the comprehensive operational guide for the handling and disposal of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, designed for laboratory researchers and Environmental Health and Safety (EHS) professionals. Opera...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational guide for the handling and disposal of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, designed for laboratory researchers and Environmental Health and Safety (EHS) professionals.

Operational Overview and Chemical Profiling

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is a halogenated heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug discovery. The presence of both chlorine and fluorine substituents on the benzyl ring fundamentally dictates its hazard profile and downstream waste management requirements.

When subjected to thermal degradation or improper incineration, fluorinated and chlorinated organics release highly corrosive and toxic gaseous hydrogen fluoride (HF) and hydrogen chloride (HCl) [1]. Therefore, this compound must never be disposed of in standard municipal waste or non-halogenated solvent streams. It requires a self-validating disposal system where segregation, containment, and destruction are tightly controlled.

Hazard & Disposal Profiling
Property / CharacteristicOperational ImplicationDisposal Stream Assignment
Chemical Class Halogenated Organic (F, Cl)Halogenated Waste (Strictly enforced)
Physical State Solid (Typical)Solid Hazardous Waste (if neat)
Thermal Decomposition Yields HF, HCl, NOx, COxRequires High-Temperature Incineration with Acid Scrubbers
Aquatic Toxicity Toxic to aquatic lifeAbsolute prohibition from drain disposal

Step-by-Step Disposal Methodology

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and standard EHS protocols [2], follow this procedural workflow for disposing of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol.

Phase 1: Point-of-Generation Segregation

The causality behind strict segregation is to prevent the mixing of halogenated compounds with incompatible mixtures (like strong oxidizers or alkali metals) and to ensure the waste facility routes the drum to an incinerator equipped with alkaline scrubbers.

  • Determine the Waste Matrix: Identify if the compound is being disposed of as a neat solid powder, a contaminated consumable (e.g., Kimwipes, weigh boats), or dissolved in a solvent matrix (e.g., Dichloromethane, Methanol).

  • Select the Receptacle:

    • For Solutions: Use a High-Density Polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Solvents."

    • For Solids/Consumables: Use a puncture-resistant, sealable poly-lined drum or designated solid waste bucket.

Phase 2: Containment and Labeling
  • Transfer the Material: In a certified chemical fume hood, transfer the waste into the designated receptacle. Use static-free funnels for powders to prevent aerosolization.

  • Apply RCRA-Compliant Labeling: Immediately affix a hazardous waste tag. The tag must explicitly list "1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol" and note the presence of "Halogenated Organics (F, Cl)". Do not use abbreviations.

  • Seal the Container: Ensure the container is tightly capped when not actively receiving waste to prevent the fugitive emission of volatile solvent mixtures containing the compound.

Phase 3: Final EHS Transfer and Destruction
  • Request EHS Pickup: Once the container reaches 80% capacity, initiate a waste transfer request with your institutional EHS department.

  • Facility Processing: EHS will manifest the waste for transport to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction Mechanism: The TSDF will subject the material to high-temperature rotary kiln incineration. The exhaust gases are passed through a wet scrubber system (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the HF and HCl gases generated during the cleavage of the carbon-halogen bonds [1].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Isolate: Clear the immediate area. If the spill involves a solvent solution of the compound, eliminate all ignition sources.

  • PPE Donning: Responders must wear chemical-resistant gloves (Nitrile, minimum 8 mil), safety goggles, and a lab coat. If aerosolization is a risk, an N95 or higher respirator is required.

  • Containment:

    • Solid Spill: Gently cover the powder with damp paper towels to prevent dust generation. Sweep up using non-sparking tools.

    • Liquid Spill: Surround and absorb the spill using an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or specialized spill pads).

  • Collection: Place all absorbed material and contaminated PPE into a heavy-duty hazardous waste bag. Tie securely and label as "Halogenated Spill Debris containing 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol."

  • Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol) followed by soap and water to ensure complete removal of the active pharmaceutical ingredient (API) residue.

Disposal Workflow Visualization

Workflow for the segregation and disposal of halogenated pyrazole derivatives.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press. URL: [Link]

  • Title: Hazardous Waste Management System (RCRA) Source: United States Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Essential Safety and Handling Guide for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical informati...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol in a laboratory setting. As a novel compound, specific safety data may be limited; therefore, this guidance is based on the known hazards of structurally related pyrazole derivatives and halogenated aromatic compounds. Adherence to these procedures is critical for ensuring personal safety and the integrity of your research.

Hazard Assessment and Core Principles

The foundational principle of safe handling is the Hierarchy of Controls . This guide will focus on the two most critical levels for laboratory work: Engineering Controls and Personal Protective Equipment (PPE) .

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol. The following table summarizes the recommended PPE, with the rationale for each selection.[6]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn in situations with a higher risk of splashing.To protect eyes from accidental splashes, which can cause serious irritation or damage.[2]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation or allergic reactions.[6][7]
Skin and Body Protection A lab coat, apron, and, if necessary, protective boots.[6]To protect the skin from accidental spills and contamination.[6]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, or if working in an area with insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]To prevent inhalation of potentially harmful vapors, dust, or aerosols.[1][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Handling and Storage
  • Ventilation is Key: Always handle 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]

  • Hygienic Practices: Wash hands thoroughly after handling the compound.[6] Do not eat, drink, or smoke in the laboratory.[2][8]

  • Safe Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] Keep it away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek medical attention if you feel unwell.[8]
Spill Management
  • Isolate the Area: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • Avoid Dust: If the compound is a solid, sweep it up carefully to avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Do Not Discharge to Drains: Prevent the spilled material from entering sewers or waterways.[6]

Disposal Plan: Environmental Responsibility

Proper disposal of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol and its containers is essential to protect the environment.

  • Follow Regulations: Dispose of all waste in accordance with local, regional, and national environmental regulations.[6]

  • Approved Waste Disposal: All chemical waste should be sent to an approved waste disposal facility.[6]

  • Halogenated Waste Stream: As a halogenated compound, it should be disposed of in a designated halogenated organic waste container.[5]

  • Incineration: Incineration at high temperatures (around 1200 K) is a common and effective method for the safe disposal of halogenated organic compounds.[9]

  • Alternative Methods: For smaller quantities, chemical degradation methods like treatment with Fenton's reagent can be considered, though this is resource-intensive.[3]

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols for handling 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol.

Workflow for Safe Handling of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures start Start: Receive Compound assess_hazards Assess Hazards (Review this Guide) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh_handle Weigh and Handle Compound fume_hood->weigh_handle store Store in a Cool, Dry, Ventilated Area weigh_handle->store waste_container Dispose in Labeled Halogenated Waste Container weigh_handle->waste_container Waste Generated spill Spill Occurs weigh_handle->spill exposure Exposure Occurs weigh_handle->exposure clean_up Clean Work Area store->clean_up doff_ppe Doff PPE clean_up->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end end wash_hands->end End approved_disposal Send to Approved Waste Disposal Facility waste_container->approved_disposal contain_spill Contain Spill spill->contain_spill first_aid Administer First Aid exposure->first_aid report Report Incident contain_spill->report first_aid->report

Caption: Safe handling workflow from receipt to disposal.

References

  • BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(3-fluoro-4-methoxybenzoyl)-1,4-diazepane.
  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet. 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Archiv der Pharmazie. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. 4-Fluorobenzyl chloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. 1-Chloro-4-fluorobenzene.
  • Fisher Scientific. (2024, March 5). SAFETY DATA SHEET. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.
  • Merck Millipore. (2024, October 22). SAFETY DATA SHEET. Pyrazole for synthesis.
  • SynZeal. (n.d.). Safety Data Sheet. Cilostazol Impurity 1.
  • JP-0338. (2026, March 6). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet. 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
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1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
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